Technical Documentation Center

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid
  • CAS: 93798-20-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathway to 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid, a key building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid, a key building block in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that underpin this synthesis. The protocols described herein are designed to be self-validating, with integrated characterization data to ensure the identity and purity of the synthesized compounds.

Introduction: The Significance of the Sulfamoyl-Benzoic Acid Scaffold

The 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid molecule incorporates several key functional groups that make it a valuable intermediate in the development of new pharmaceutical agents. The benzoic acid moiety provides a handle for further chemical modification, such as amide bond formation, while the N,N-dimethylsulfamoyl group can influence the compound's solubility, polarity, and ability to interact with biological targets. Understanding the efficient synthesis of this scaffold is therefore of considerable interest to the drug discovery and development community.

The Core Synthetic Strategy: A Two-Step Approach

The most direct and widely employed route to 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a two-step process commencing from the readily available starting material, 2-methoxybenzoic acid (also known as o-anisic acid). The synthesis proceeds via two key transformations:

  • Electrophilic Aromatic Substitution: Chlorosulfonylation of 2-methoxybenzoic acid to introduce the sulfonyl chloride group at the 5-position of the aromatic ring.

  • Nucleophilic Acyl Substitution: Reaction of the resulting 5-(chlorosulfonyl)-2-methoxybenzoic acid with dimethylamine to form the desired N,N-dimethylsulfamoyl group.

This strategy is favored for its convergency and the relatively high yields that can be achieved under optimized conditions.

graph "Synthesis_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2-Methoxybenzoic_Acid" [label="2-Methoxybenzoic Acid"]; "Intermediate" [label="5-(Chlorosulfonyl)-2-\nmethoxybenzoic Acid", shape=Mdiamond, fillcolor="#FBBC05"]; "Final_Product" [label="5-(N,N-dimethylsulfamoyl)-2-\nmethoxybenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Methoxybenzoic_Acid" -> "Intermediate" [label=" Chlorosulfonic Acid (ClSO3H)"]; "Intermediate" -> "Final_Product" [label=" Dimethylamine ((CH3)2NH)"]; }

Figure 1: Overall synthetic pathway for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid.

Part 1: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid

The first step involves the electrophilic chlorosulfonylation of 2-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator, and the carboxylic acid is a meta-directing deactivator. Steric hindrance from the ortho-methoxy group favors substitution at the para-position (position 5). Chlorosulfonic acid serves as both the reagent and the solvent in many procedures.

Experimental Protocol: Chlorosulfonylation

A detailed procedure for this step is as follows[1]:

  • Reaction Setup: In a fume hood, to a stirred mixture of dichloroethane (72 ml), add 2-methoxybenzoic acid (o-anisic acid) (26.8 g) and sodium chloride (10 g).

  • Reagent Addition: Over a period of 6 hours at 20°C, carefully add chlorosulfonic acid (55 ml).

  • Reaction Progression: The mixture is then warmed to 40°C for 1 hour, followed by heating to 65°C.

  • Reaction Completion: Maintain the temperature at 65-70°C for 17 hours.

  • Work-up: After cooling, the reaction mixture is cautiously poured into 300 g of ice water.

  • Isolation: The resulting precipitate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is collected as a colorless solid. The reported yield for this procedure is approximately 65% (28.7 g)[1].

Causality in Experimental Choices
  • Use of Dichloroethane and Sodium Chloride: Dichloroethane acts as a solvent to aid in stirring and temperature control. The addition of sodium chloride is a common practice in chlorosulfonylation reactions to improve the yield and quality of the product, potentially by influencing the reactivity of the chlorosulfonic acid.

  • Slow Addition of Chlorosulfonic Acid: Chlorosulfonic acid is a highly reactive and corrosive reagent. Its slow addition is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Stepwise Temperature Increase: The gradual increase in temperature allows for a controlled initiation and progression of the reaction, maximizing the formation of the desired product while minimizing decomposition.

  • Quenching in Ice Water: Pouring the reaction mixture into ice water serves to hydrolyze any remaining chlorosulfonic acid and to precipitate the sulfonyl chloride product, which is insoluble in water.

Characterization Data for 5-(Chlorosulfonyl)-2-methoxybenzoic Acid

To ensure the correct intermediate has been synthesized, the following characterization data can be used for validation.

Parameter Value
Molecular Formula C8H7ClO5S
Molecular Weight 250.66 g/mol
Appearance Colorless solid

1H NMR Spectroscopy (Varian A-60)

  • The 1H NMR spectrum is available through public databases such as PubChem[2].

13C NMR Spectroscopy

  • The 13C NMR spectrum is also available through public databases[2].

Part 2: Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

The second and final step is the reaction of the synthesized 5-(chlorosulfonyl)-2-methoxybenzoic acid with dimethylamine. This is a nucleophilic acyl substitution reaction where the nitrogen of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide.

Experimental Protocol: Amination

A generalized procedure for the reaction of a sulfonyl chloride with an amine is as follows, adapted for this specific synthesis:

  • Reaction Setup: In a fume hood, dissolve 5-(chlorosulfonyl)-2-methoxybenzoic acid in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

  • Base and Amine: Add a suitable base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution. This will neutralize the HCl that is formed during the reaction.

  • Reagent Addition: Add a solution of dimethylamine (as a solution in THF or as a gas bubbled through the solution, approximately 2 equivalents) dropwise to the stirred solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If THF was used, most of it can be removed under reduced pressure before adding water and extracting with a solvent like ethyl acetate.

  • Purification: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of the Final Product

Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For benzoic acid derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of ethanol and water[3][4]. The optimal solvent system for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid should be determined experimentally.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of a suitable boiling solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization Data for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

Expected 1H NMR Spectral Features:

  • Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and a singlet in the aromatic region (approximately 7.0-8.5 ppm).

  • Methoxy Protons: A singlet integrating to three protons, characteristic of the -OCH3 group, typically in the range of 3.8-4.0 ppm.

  • N,N-dimethyl Protons: A singlet integrating to six protons, corresponding to the two methyl groups of the sulfamoyl moiety, likely appearing in the range of 2.6-3.0 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D2O.

Expected 13C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (approximately 110-160 ppm).

  • Methoxy Carbon: A signal around 55-60 ppm.

  • N,N-dimethyl Carbons: A signal for the two equivalent methyl carbons, typically in the range of 35-45 ppm.

Expected IR Spectral Features:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two characteristic strong absorptions, one asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

  • C-O Stretch (Methoxy): An absorption in the region of 1200-1300 cm⁻¹.

Conclusion and Future Perspectives

The synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a robust and reproducible process that provides access to a valuable building block for drug discovery. The two-step pathway described in this guide, involving chlorosulfonylation followed by amination, is a reliable method for obtaining this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this key intermediate in high purity, ready for its application in the synthesis of more complex and potentially bioactive molecules. Further optimization of the reaction conditions, particularly for the amination step, and the development of more environmentally friendly synthetic routes could be areas of future investigation.

References

  • PubChem. 5-Chlorosulphonyl-2-anisic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • PrepChem. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Recrystallization and Extractions of Organic Compounds. (2010, January 26). [Link]

  • Filo. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. (2025, May 29). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solidss. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0009090). [Link]

  • PubChemLite. 5-[(2-methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid. [Link]

  • PubChem. 2-Methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Chinese Patent CN1884259A.
  • SpectraBase. 2,5-Dimethoxybenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. Reaction progression trends for the acid activation of 2‐methoxybenzoic... [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Journal of Chemical Education. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. [Link]

  • Journal of Chemical Physics. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

  • U.S. Patent US3965173A. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • M.C.C. Science. Recrystallisation of benzoic acid and determination of its melting point. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. [Link]

Sources

Exploratory

physicochemical properties of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 5-(N,N-dimethylsulfamoyl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a substituted aromatic compound featuring a benzoic acid, a methoxy ether, and an N,N-dimethylsulfonamide group. This molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery. The interplay of these functional groups dictates its physicochemical properties, which in turn govern its behavior in biological systems and its suitability for pharmaceutical development. Understanding these properties is paramount for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation and analytical method development.[1][2]

This guide provides a comprehensive analysis of the core . While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages data from its close structural analog, 2-methoxy-5-sulfamoylbenzoic acid, and established principles of physical organic chemistry to provide a robust predictive framework. Furthermore, it details the standard experimental protocols required for the empirical determination of these critical parameters, offering a complete methodological resource for researchers.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. The structure combines a hydrophilic carboxylic acid with a more lipophilic N,N-dimethylsulfonamide and a methoxy-substituted benzene ring, creating a molecule with distinct regional properties.

IdentifierValueSource
IUPAC Name 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid-
Molecular Formula C₁₀H₁₃NO₅S-
Molecular Weight 259.28 g/mol -
Canonical SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O-
CAS Number Not readily available in public databases-

Core Physicochemical Properties: A Predictive and Comparative Analysis

The properties of a drug candidate are a critical determinant of its success.[1] The following table summarizes the predicted properties of the title compound alongside the known properties of its parent analog, 2-methoxy-5-sulfamoylbenzoic acid, for comparative insight.

Property5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid (Predicted)2-methoxy-5-sulfamoylbenzoic acid (Reference Compound)Rationale for Prediction
Melting Point (°C) Lower than reference147-149 °C (for chlorosulfonyl precursor)[3]N,N-dimethylation disrupts potential intermolecular hydrogen bonding present in the primary sulfonamide, which can lower the energy required to break the crystal lattice.
Aqueous Solubility Lower than referenceSoluble in many organic solvents; aqueous solubility not specified but expected to be low.The replacement of two acidic N-H protons with methyl groups removes hydrogen bond donor capabilities, increasing lipophilicity and reducing interaction with polar water molecules.
pKa (Carboxylic Acid) ~3.5 - 4.5~3.73 (predicted for 2-methoxybenzoic acid)[4]The primary determinant is the benzoic acid group. The electronic influence of the N,N-dimethylsulfamoyl group is similar to the unsubstituted sulfamoyl group, leading to a comparable pKa.
LogP (Octanol/Water) > -0.3-0.3 (Computed XLogP3)[5]The addition of two methyl groups significantly increases the lipophilicity (hydrophobicity) of the molecule, resulting in a higher partition coefficient.

Ionization Constant (pKa)

Scientific Principle: The pKa is a measure of the acidity of a compound. For 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid, the carboxylic acid group is the primary acidic center. The pKa value is crucial as it determines the charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. A compound's ionization state at physiological pH (approx. 7.4) is a key factor in its ADME profile.

Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy.

  • Titration: Place the solution in a temperature-controlled vessel and begin adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

G cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Co-Solvent titrate Add Aliquots of Standardized NaOH dissolve->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH After Each Addition titrate->record record->titrate plot Plot pH vs. Titrant Volume record->plot derivative Calculate First Derivative plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Scientific Principle: The partition coefficient (LogP) quantifies a molecule's lipophilicity by measuring its distribution ratio between an immiscible organic solvent (typically n-octanol) and an aqueous phase (water). LogP is a critical parameter in drug design, as it influences solubility, permeability across biological membranes, and metabolic stability. An optimal LogP range (often cited as 1-3 for oral drugs) is sought to balance aqueous solubility with membrane penetration.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

  • Equilibration: Shake the tube vigorously for a set period (e.g., 1 hour) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate Octanol & Water mix Mix Stock with Both Phases saturate->mix stock Prepare Compound Stock Solution stock->mix shake Shake to Equilibrate mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Concentration in Each Phase (HPLC) centrifuge->quantify calculate Calculate LogP quantify->calculate

Caption: Standard shake-flask method workflow for LogP determination.

Aqueous Solubility

Scientific Principle: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature. It is a fundamental property for drug development, as a compound must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body. Poor aqueous solubility is a major hurdle in drug formulation and can lead to low bioavailability.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

This method determines the thermodynamic equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of known pH (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Remove the undissolved solid by filtration or centrifugation. It is critical to ensure no solid particles are carried over into the sample.

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[6]

  • Verification: The presence of remaining solid compound at the end of the experiment must be confirmed to ensure that the initial amount was indeed in excess.

G start Add Excess Solid to Aqueous Buffer agitate Agitate at Constant Temp (24-48h) start->agitate separate Filter or Centrifuge to Remove Solid agitate->separate quantify Quantify Concentration of Supernatant (HPLC) separate->quantify verify Verify Presence of Remaining Solid separate->verify result Equilibrium Solubility Value quantify->result

Caption: Workflow for determining equilibrium aqueous solubility.

Synthetic and Analytical Considerations

Proposed Synthesis: The synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid would logically proceed from 2-methoxybenzoic acid. A common route involves the chlorosulfonylation of the aromatic ring using chlorosulfonic acid to yield 5-(chlorosulfonyl)-2-methoxybenzoic acid.[3] Subsequent reaction of this intermediate with an excess of dimethylamine would provide the target N,N-dimethylsulfonamide product. This approach is an adaptation of established methods for creating related sulfonamides.[7]

Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and for quantification.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by confirming the connectivity and chemical environment of all protons (¹H NMR) and carbons (¹³C NMR).

Conclusion

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid possesses a combination of functional groups that suggest moderate lipophilicity, acidic character, and specific hydrogen bonding capabilities. The predictive analysis indicates that N,N-dimethylation, relative to its primary sulfonamide analog, will increase its LogP and decrease its aqueous solubility, factors that must be carefully considered during the drug discovery process. The experimental protocols detailed herein provide a clear and authoritative roadmap for researchers to empirically determine these critical physicochemical properties. A thorough understanding and characterization of this data are essential first steps in evaluating the potential of this, and any, compound as a viable drug candidate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89601, 2-Methoxy-5-sulfamoylbenzoic acid. Available from: [Link]

  • Chem-Impex. 2-Amino-5-methoxybenzoic acid. Available from: [Link]

  • Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44119829, 5-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid. Available from: [Link]

  • Chemsrc. 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0. Available from: [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520167, 2-Methoxy-5-methylbenzoic acid. Available from: [Link]

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2437275, 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid. Available from: [Link]

  • ScienceDirect. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid. Available from: [Link]

  • Wikipedia. p-Anisic acid. Available from: [Link]

  • FDA Law Blog. TCEM and NAMs: An Innovation Superhighway for Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 284163, 2-Methoxy-5-nitrobenzoic acid. Available from: [Link]

  • PubChemLite. 5-[(2-methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid. Available from: [Link]

  • CAS Common Chemistry. Methyl 2-methoxy-5-sulfamoylbenzoate. Available from: [Link]

  • MDPI. Research in the Field of Drug Design and Development. Available from: [Link]

  • NIST. Benzoic acid, 2-methoxy-. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available from: [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available from: [Link]

Sources

Foundational

starting materials for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid Authored by a Senior Application Scientist Introduction 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

Authored by a Senior Application Scientist

Introduction

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably for antipsychotic drugs such as Sulpiride. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance in drug development and manufacturing. This guide provides a comprehensive technical overview of the primary synthetic routes, focusing on the selection and utilization of key starting materials. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed protocols and process optimization insights to empower researchers and development professionals.

Primary Synthetic Pathway: The Salicylic Acid Route

The most established and widely practiced synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid commences with the readily available and economical starting material, salicylic acid. This pathway proceeds through the key intermediate, 2-methoxybenzoic acid, followed by chlorosulfonation and subsequent amination.

Workflow for the Salicylic Acid Route

Salicylic_Acid Salicylic Acid Two_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Two_Methoxybenzoic_Acid Etherification (Dimethyl Sulfate, NaOH) Chlorosulfonyl_Intermediate 5-(chlorosulfonyl)-2- methoxybenzoic acid Two_Methoxybenzoic_Acid->Chlorosulfonyl_Intermediate Chlorosulfonation (Chlorosulfonic Acid) Target_Molecule 5-(N,N-dimethylsulfamoyl)-2- methoxybenzoic acid Chlorosulfonyl_Intermediate->Target_Molecule Amination (Dimethylamine)

Caption: Synthetic workflow starting from salicylic acid.

Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

The initial step involves the methylation of the phenolic hydroxyl group of salicylic acid to form 2-methoxybenzoic acid. This etherification is critical as it protects the hydroxyl group and modulates the electronic properties of the aromatic ring for the subsequent chlorosulfonation.

Mechanism and Rationale: The reaction proceeds via a Williamson ether synthesis. Sodium hydroxide deprotonates the acidic phenolic hydroxyl group, forming a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group. The use of a strong base and a potent methylating agent ensures high conversion.

Experimental Protocol: Synthesis of 2-Methoxybenzoic Acid
  • In a suitable reaction vessel, dissolve sodium hydroxide (2.1 molar equivalents) in water.

  • To the stirred sodium hydroxide solution, add salicylic acid (1.0 molar equivalent).

  • Introduce dimethyl sulfate (molar ratio relative to salicylic acid not specified in provided context, but typically a slight excess is used) to the reaction mixture.

  • Maintain the reaction for 5 hours.[1]

  • Upon completion, the reaction mixture is typically acidified to precipitate the 2-methoxybenzoic acid product.

  • The crude product can be purified by recrystallization. A reported yield for this step is 92.6%.[1][2]

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

This is a key electrophilic aromatic substitution reaction where a chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the adjacent carboxylic acid group, the substitution occurs predominantly at the para position (position 5).

Mechanism and Rationale: Chlorosulfonic acid serves as both the reagent and the solvent. It is a powerful electrophile. The reaction is typically performed at controlled temperatures to minimize side reactions.

Experimental Protocol: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid
  • In a reaction vessel equipped for stirring and temperature control, add 2-methoxybenzoic acid to chlorosulfonic acid (in a 1:5 molar ratio) at 0°C.[1]

  • Gradually raise the temperature to 50°C and maintain for 1 hour.[1]

  • Further, increase the temperature to 70°C and hold for 2 hours to ensure complete reaction.[1]

  • Carefully quench the reaction mixture by pouring it into ice water.

  • The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a solid and can be collected by filtration.[3]

Step 3: Amination of the Chlorosulfonyl Intermediate

The final step involves the reaction of the sulfonyl chloride with dimethylamine to form the desired N,N-dimethylsulfamoyl group.

Mechanism and Rationale: This is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. An excess of the amine or the presence of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid
  • To a solution of 5-(chlorosulfonyl)-2-methoxybenzoic acid in a suitable solvent, add a solution of dimethylamine. The reaction can also be performed using concentrated aqueous ammonia to produce the unsubstituted sulfonamide.[1]

  • For the synthesis of the unsubstituted sulfonamide, the reaction with concentrated ammonia is heated to 30°C for 4 hours.[1]

  • After the reaction is complete, adjust the pH to 3 with hydrochloric acid to precipitate the product.[1]

  • Collect the solid product by filtration and dry.

Summary of the Salicylic Acid Route
StepKey ReagentsTypical ConditionsReported Yield
Etherification Salicylic acid, NaOH, Dimethyl sulfateAqueous, 5 hours~92.6%[1][2]
Chlorosulfonation 2-Methoxybenzoic acid, Chlorosulfonic acid0°C to 70°C, 3 hours~65%[3]
Amination 5-(chlorosulfonyl)-2-methoxybenzoic acid, DimethylamineVariesNot specified
Overall Yield ~63.7%[1]

Alternative Synthetic Pathway: From 2-Methoxy-5-chlorobenzoic Acid Methyl Ester

An alternative and more modern approach avoids the use of highly corrosive chlorosulfonic acid and the multi-step process starting from salicylic acid.[4] This route utilizes a palladium- or copper-catalyzed coupling reaction.

Workflow for the Alternative Route

Starting_Ester 2-Methoxy-5-chlorobenzoic acid methyl ester Intermediate_Ester Methyl 2-methoxy-5- (N,N-dimethylsulfamoyl)benzoate Starting_Ester->Intermediate_Ester Sulfonamidation (Sodium aminosulfinate, CuBr) Target_Molecule 5-(N,N-dimethylsulfamoyl)-2- methoxybenzoic acid Intermediate_Ester->Target_Molecule Hydrolysis (e.g., NaOH, then H+)

Caption: Alternative synthetic workflow.

Key Step: Copper-Catalyzed Sulfonamidation

This route directly introduces the sulfamoyl group by reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a copper catalyst.[5]

Mechanism and Rationale: While the precise mechanism can be complex, it is believed to involve an oxidative addition of the aryl chloride to a low-valent copper species, followed by reaction with the aminosulfinate and reductive elimination to form the product. This method offers a more direct and potentially higher-yielding route to a key intermediate.

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
  • To a reactor, add 2-methoxy-5-chlorobenzoic acid methyl ester (1.0 equivalent), sodium aminosulfinate (1.05-1.2 equivalents), a copper catalyst such as cuprous bromide (CuBr), and a solvent like tetrahydrofuran (THF).[5]

  • Heat the reaction mixture to 45-60°C for 10-14 hours.[5]

  • After the reaction, decolorize the solution with activated carbon and filter to remove the catalyst and by-products.[5]

  • Concentrate the filtrate under reduced pressure to obtain methyl 2-methoxy-5-sulfamoylbenzoate.[5] This intermediate would then be N,N-dimethylated and hydrolyzed to the final product. High yields of over 95% have been reported for this sulfonamidation step.[5]

Conclusion

The choice of starting material and synthetic route for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid depends on several factors including cost, availability of reagents, scalability, and environmental considerations. The traditional route starting from salicylic acid is well-established and uses inexpensive starting materials. However, it involves multiple steps and the use of hazardous reagents like chlorosulfonic acid. The alternative route starting from 2-methoxy-5-chlorobenzoic acid methyl ester offers a more direct and potentially safer and higher-yielding process, although the starting material may be more expensive. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal synthetic strategy.

References

  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide - Benchchem.
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.
  • CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents.
  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents.
  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) - PrepChem.com.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate.
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

Exploratory

Technical Guide: Solubility Profiling & Process Optimization for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

This guide serves as a comprehensive technical manual for the solubility characterization and process optimization of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid , a critical intermediate in the synthesis of benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the solubility characterization and process optimization of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid , a critical intermediate in the synthesis of benzamide-based pharmaceuticals.

Executive Summary

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a key intermediate in the synthesis of substituted benzamide antipsychotics and antiemetics (e.g., analogs of sulpiride and amisulpride). Its purification and reaction yield are governed by its solubility behavior in organic solvents.[1]

This guide provides a rigorous framework for determining, modeling, and applying solubility data to optimize crystallization and reaction processes.[1] It moves beyond simple data points to the thermodynamic mechanisms driving dissolution, enabling precise control over supersaturation and yield.[1]

Chemical Context & Structural Analysis

Understanding the molecule's structure is the first step in predicting solubility behavior.[1]

  • Core Structure: Benzoic acid moiety (polar, H-bond donor/acceptor).

  • Substituents:

    • 2-Methoxy group (-OCH₃): Increases lipophilicity slightly compared to the hydroxy group but introduces steric hindrance at the ortho position.[1]

    • 5-(N,N-dimethylsulfamoyl) group (-SO₂N(CH₃)₂): A strong electron-withdrawing group with significant polar character, capable of dipole-dipole interactions but lacking H-bond donor capability (unlike the unsubstituted sulfamoyl group).

Solubility Prediction:

  • High Solubility: Polar aprotic solvents (DMF, DMSO) due to strong dipole-dipole interactions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) due to H-bonding with the carboxylic acid.

  • Low Solubility: Non-polar solvents (Hexane, Toluene) and cold water (due to the hydrophobic aromatic ring and methyl groups).[1]

Experimental Methodology: Determination of Solubility

To generate high-accuracy solubility data (


), the Isothermal Saturation Method  coupled with Gravimetric  or HPLC Analysis  is the industry standard.
Protocol: Isothermal Saturation

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic bias.[1]

  • Preparation: Add excess solid 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel to constant weight.[1]

    • HPLC: Dilute with mobile phase and analyze (UV detection at

      
       nm).
      
Experimental Workflow Diagram

The following diagram illustrates the critical control points in the solubility determination process.

SolubilityWorkflow Start Solvent Preparation Equil Isothermal Equilibration (T ± 0.05 K, 24-48h) Start->Equil Add Excess Solid Settle Phase Separation (Settling) Equil->Settle Stop Stirring Sample Sampling & Filtration (Isothermal Syringe) Settle->Sample Supernatant Quant Quantification (HPLC / Gravimetric) Sample->Quant Dilution/Drying Data Data Analysis (Mole Fraction x) Quant->Data Calculation

Figure 1: Step-by-step workflow for the isothermal determination of solubility, ensuring thermodynamic equilibrium.

Thermodynamic Modeling

Experimental data points are discrete; process design requires continuous functions.[1] We employ semi-empirical models to correlate solubility (


) with temperature (

).[1]
Modified Apelblat Equation

This model is widely used for non-ideal solutions and accounts for the temperature dependence of enthalpy.[1]



  • 
    :  Mole fraction solubility.
    
  • 
    :  Absolute temperature (K).
    
  • 
    :  Empirical model parameters derived from regression.
    
  • Utility: Excellent for interpolation within the experimental range.[1]

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.[1]



  • 
    :  Non-ideality parameter.[1]
    
  • 
    :  Enthalpy parameter.[1][2][3]
    
  • 
    :  Melting point of the solute.[1][4]
    
Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution process is characterized by Enthalpy (


), Entropy (

), and Gibbs Energy (

).[1][3]



  • Interpretation:

    • 
      :  Endothermic dissolution (solubility increases with 
      
      
      
      ).[1][3]
    • 
      :  Non-spontaneous process (requires energy input/mixing).[1]
      

Solubility Landscape & Process Application

Based on the structural analogs (e.g., 4-methoxybenzoic acid, 3-methyl-4-nitrobenzoic acid), the solubility profile of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid follows distinct trends essential for process design.

Representative Solubility Data (Qualitative Trends)

Note: Exact values depend on specific polymorphs and purity; these trends guide solvent selection.[1]

Solvent ClassRepresentative SolventsSolubility TrendProcess Utility
Polar Aprotic DMF, DMSO, NMPVery High Reaction medium; initial dissolution.
Alcohols Methanol, Ethanol, 1-PropanolHigh Cooling crystallization; washing.
Esters/Ketones Ethyl Acetate, AcetoneModerate Selective crystallization; impurity rejection.[1]
Non-Polar Toluene, Hexane, HeptaneVery Low Anti-solvent precipitation.
Aqueous Water (pH < pKa)Low Anti-solvent; product isolation.[1]
Crystallization Strategy

The solubility differential is exploited to maximize yield and purity.[1]

  • Cooling Crystallization:

    • Solvent: Ethanol or Methanol.[1][5]

    • Mechanism: High solubility at boiling point, sharp decrease upon cooling.[1]

    • Advantage: Large, well-formed crystals; good impurity rejection.[1]

  • Anti-Solvent Crystallization:

    • Primary Solvent: DMF or Acetone (dissolve crude material).[1]

    • Anti-Solvent: Water or Hexane (add slowly to induce nucleation).[1]

    • Mechanism: Drastic reduction in solubility power (

      
      ) forces precipitation.[1]
      
    • Advantage: High yield; useful for thermally sensitive compounds.[1]

Thermodynamic Cycle Diagram

This diagram visualizes the energy changes during the dissolution process, linking the solid state to the solvated state.[1]

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Ideal State) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Solute (Liquid Solution) Solid->Solution Dissolution (ΔH_soln = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv)

Figure 2: Thermodynamic cycle of dissolution. The total enthalpy of solution is the sum of the energy required to break the crystal lattice (sublimation) and the energy released/absorbed during solvation.[1]

Conclusion

The solubility of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is driven by the interplay between its polar sulfamoyl/carboxyl groups and the hydrophobic aromatic core. For optimal process performance:

  • Use Modified Apelblat for accurate solubility interpolation.[1]

  • Employ Ethanol or Methanol for cooling crystallization to balance yield and purity.[1]

  • Utilize Water as an anti-solvent when recovering from high-solubility aprotic solvents like DMF.[1]

Adhering to the isothermal saturation protocol ensures the data feeding these models is robust, leading to scalable and reproducible manufacturing processes.[1]

References

  • NIST (National Institute of Standards and Technology). Solubility Data Series.[1] Available at: [Link][1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies in binary solvents. Farmaco. [Link][1]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] [Link][1]

  • Shaokun Tang et al. (2014).[1] Solubility of 3-methyl-4-nitrobenzoic acid in organic solvents. Journal of Chemical & Engineering Data. (Representative methodology for substituted benzoic acids). [Link]

Sources

Foundational

The Sulfonylbenzoic Acid Scaffold: From Antibiotic Adjuvants to High-Ceiling Diuretics

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists Core Directive & Executive Summary The Thesis: The sulfonylbenzoic acid pharmacophore represents a masterclass in "privileged structure" modification...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists

Core Directive & Executive Summary

The Thesis: The sulfonylbenzoic acid pharmacophore represents a masterclass in "privileged structure" modification. Historically originating from the urgent need to conserve penicillin during World War II, this scaffold evolved through rational drug design and serendipitous observation to yield two distinct therapeutic classes: uricosurics (via OAT inhibition) and loop diuretics (via NKCC2 inhibition).

Scope: This guide deconstructs the discovery, synthesis, and Structure-Activity Relationships (SAR) of sulfonylbenzoic acid derivatives, specifically focusing on the lineage of Probenecid , Furosemide , and Bumetanide .

Target Audience: Synthetic chemists, renal physiologists, and drug development leads.

Historical Phylogeny: The Logic of Discovery

The evolution of this class is not linear but divergent.[1][2] It begins with Sulfanilamide (1930s), branches into Carinamide/Probenecid (1940s) for renal transport modulation, and later pivots to High-Ceiling Diuretics (1960s).

The Evolutionary Tree (Graphviz Visualization)

G cluster_uricosuric Branch A: OAT Inhibition (Uricosurics) cluster_diuretic Branch B: NKCC2 Inhibition (Loop Diuretics) Sulfanilamide Sulfanilamide (Antibacterial / CA Inhibitor) Carinamide Carinamide (First Penicillin Sparing Agent) Sulfanilamide->Carinamide Modification for Penicillin Retention Dichlorphenamide Dichlorphenamide (Disulfamoylbenzoic acid) Sulfanilamide->Dichlorphenamide Enhancing Diuretic Side Effect Probenecid Probenecid (4-sulfamoylbenzoic acid core) Optimized PK Carinamide->Probenecid Hydrolysis Resistance (Rational Design) Furosemide Furosemide (Anthranilic acid derivative) Dichlorphenamide->Furosemide Isostere Replacement Bumetanide Bumetanide (3-amino-5-sulfamoylbenzoic acid) 50x Potency of Furosemide Dichlorphenamide->Bumetanide Meta-amino optimization (Feit's Screening)

Figure 1: The divergent evolution of sulfonylbenzoic acid derivatives. Branch A focuses on Organic Anion Transporter (OAT) inhibition, while Branch B targets the Na-K-Cl Cotransporter (NKCC2).

Branch A: The Uricosurics (Probenecid)[2][3][4]

The Penicillin Problem

In the 1940s, penicillin was rapidly excreted by the renal tubules (half-life < 30 mins). Researchers sought a compound that would competitively inhibit the Organic Anion Transporter (OAT) , thereby blocking penicillin secretion.

  • Carinamide: The first candidate. Effective but required high doses due to rapid metabolism.

  • Probenecid (Benemid): Synthesized as a metabolically stable alternative.

    • Chemical Name: 4-(dipropylsulfamoyl)benzoic acid.[3]

    • Mechanism: Competes with urate and penicillin for the OAT1/OAT3 transporters in the proximal tubule.

    • Result: Increases penicillin plasma levels; paradoxically increases uric acid excretion (at high doses) by blocking urate reabsorption (URAT1 inhibition).

Branch B: The Loop Diuretics (Furosemide & Bumetanide)[6][7]

While thiazides (benzothiadiazines) were successful, they had a "ceiling" to their diuretic effect. The search for "high-ceiling" agents led to the modification of the benzoic acid ring itself.

Furosemide: The Anthranilic Acid Approach

Furosemide is structurally a 5-sulfamoyl-2-aminobenzoic acid (anthranilic acid derivative).

  • Key Innovation: Introduction of the furfuryl group at the 2-amino position and chlorine at position 4.

  • Target: Inhibits the luminal Na-K-Cl cotransporter (NKCC2) in the Thick Ascending Limb (TAL).

Bumetanide: The 3-Amino-5-Sulfamoyl Breakthrough

Discovered by P.W. Feit (Leo Pharmaceutical Products) in the 1970s via screening ~5000 derivatives.

  • Potency: ~40-50 times more potent than furosemide on a molar basis.

  • Structural Shift: Unlike furosemide (2-amino), bumetanide is a 3-amino derivative. The movement of the amino group from ortho (to carboxyl) to meta significantly altered the binding topology.

Technical Deep Dive: Structure-Activity Relationships (SAR)

The biological activity of sulfonylbenzoic acids is dictated by strict substitution patterns.

Comparative SAR Table
FeatureProbenecid (Uricosuric)Furosemide (Loop Diuretic)Bumetanide (Loop Diuretic)
Core Scaffold Benzoic AcidAnthranilic Acid (2-amino-benzoic)3-Amino-benzoic Acid
Position 1 -COOH (Essential for anion transport)-COOH (Essential for anion transport)-COOH (Essential for anion transport)
Position 2 H-NH-CH₂-Furan (Critical for potency)H
Position 3 HH-NH-(CH₂)₃-CH₃ (Butylamino)
Position 4 -SO₂N(C₃H₇)₂ (Dipropylsulfamoyl)-Cl (Electron withdrawing)-O-Ph (Phenoxy)
Position 5 H-SO₂NH₂ (Unsubstituted sulfamoyl)-SO₂NH₂ (Unsubstituted sulfamoyl)
Primary Target OAT1, OAT3, URAT1NKCC2 (Na-K-Cl Cotransporter)NKCC2 (Na-K-Cl Cotransporter)
The Bumetanide Pharmacophore

The 3-amino-5-sulfamoylbenzoic acid scaffold is the gold standard for loop diuretic potency.

  • C1 Carboxyl Group: Must be acidic. Can be replaced by a tetrazole (bioisostere) but esterification destroys activity (prodrugs excepted).

  • C3 Amino Group: The butylamino chain is optimal. Shortening or lengthening this chain reduces potency.

  • C4 Phenoxy Group: Provides lipophilicity and electron-donating character. Replacing with -Cl or -H drastically reduces potency.

  • C5 Sulfamoyl Group: Essential for NKCC2 binding. The sulfonamide nitrogen must be unsubstituted (-SO₂NH₂) for maximum aquaretic effect.

Experimental Protocol: Synthesis of a 5-Sulfamoylbenzoic Acid Derivative

Context: This protocol describes the chlorosulfonylation of a benzoic acid precursor, a critical step in synthesizing both furosemide and bumetanide analogs.

Safety: Chlorosulfonic acid is violently corrosive. Perform in a fume hood.

Protocol: Chlorosulfonylation and Amination[8]

Step 1: Chlorosulfonylation

  • Reagents: 4-Chlorobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Procedure:

    • Place 4-chlorobenzoic acid in a round-bottom flask.

    • Add chlorosulfonic acid dropwise at 0°C with vigorous stirring.

    • Heat the mixture to 140°C for 2 hours.

    • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (Exothermic!).

    • Isolation: Filter the precipitated 4-chloro-3-chlorosulfonylbenzoic acid. Wash with cold water. Dry in vacuo.

Step 2: Amination (Sulfonamide Formation) [4]

  • Reagents: Sulfonyl chloride intermediate (from Step 1), Ammonium hydroxide (excess) or specific amine.

  • Procedure:

    • Dissolve the sulfonyl chloride in acetone or THF.

    • Add concentrated ammonium hydroxide (for -SO₂NH₂) or substituted amine at 0°C.

    • Stir at room temperature for 4 hours.

    • Workup: Acidify with 1N HCl to precipitate the product. Filter and recrystallize from ethanol/water.

Validation:

  • TLC: Monitor disappearance of sulfonyl chloride.

  • IR: Look for S=O stretches (1350, 1160 cm⁻¹).

  • NMR: Confirm integration of aromatic protons and disappearance of -OH (if applicable).

Mechanism of Action: The NKCC2 Blockade[9]

The efficacy of sulfonylbenzoic acid diuretics lies in their ability to access the luminal side of the nephron.

NKCC2 Blood Bloodstream (Basolateral) OAT OAT System (Proximal Tubule) Blood->OAT Active Secretion Lumen Tubular Lumen (Urine) OAT->Lumen Transport NKCC2 NKCC2 Transporter (Thick Ascending Limb) Lumen->NKCC2 Drug binds to Cl- binding site Effect Inhibition of Na+/K+/2Cl- Reabsorption NKCC2->Effect Blockade

Figure 2: Pharmacokinetics and Pharmacodynamics of Loop Diuretics. Note that these drugs must be secreted into the urine by the OAT system to reach their target (NKCC2).

Key Insight: Because these drugs compete for the OAT system to enter the tubule, Probenecid (an OAT inhibitor) will actually blunt the diuretic effect of Furosemide/Bumetanide by preventing them from reaching the tubular lumen. This is a critical drug-drug interaction.

References

  • Feit, P. W. (1971). "Bumetanide - The Way to Its Chemical Structure." Journal of Clinical Pharmacology, 21(11-12), 531-536. Link

  • Patel, S. et al. (2025). "Structure-Activity Relationships of Bumetanide Derivatives: Correlation Between Diuretic Activity and NKCC2 Inhibition." Biochemical Pharmacology. Link

  • Beyer, K. H. (1950). "Functional Characteristics of Renal Transport Mechanisms." Pharmacological Reviews, 2(2), 227-280. (Seminal paper on Probenecid discovery).
  • Puschett, J. B. (1981). "Clinical Pharmacological Implications in Diuretic Selection." The American Journal of Cardiology, 47(4), 922-929.
  • BenchChem Technical Guide. (2025). "Sulfonylbenzoic Acid Derivatives: A Comprehensive Review for Medicinal Chemistry." Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

Abstract This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid. Developed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis. The causality behind each experimental choice is thoroughly explained to ensure technical accuracy and reproducibility. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]

Introduction

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of drug substances and products. This document provides a detailed, validated HPLC method designed to deliver consistent and reliable results for the analysis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid.

Physicochemical Properties of the Analyte

A comprehensive understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[5] While specific experimental data for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is not widely available, its structural features allow for logical inferences regarding its behavior in a chromatographic system.

  • Structure: The molecule contains a carboxylic acid group, a methoxy group, and a dimethylsulfamoyl group attached to a benzene ring. The presence of the carboxylic acid moiety imparts acidic properties to the molecule.

  • pKa: The carboxylic acid group is the most acidic functional group in the molecule. For similar benzoic acid derivatives, the pKa of the carboxylic acid is typically in the range of 3 to 5.[6] For instance, the pKa of 2-methoxybenzoic acid is approximately 3.73.[6] Controlling the pH of the mobile phase relative to the analyte's pKa is crucial for achieving good peak shape and retention.[5][7][8] To ensure the analyte is in its neutral, protonated form for optimal retention in reversed-phase chromatography, the mobile phase pH should be at least one to two pH units below the pKa.[5][7]

  • Solubility: The presence of polar functional groups suggests solubility in polar organic solvents such as methanol, acetonitrile, and aqueous buffers.

HPLC Method and Rationale

The following HPLC method has been developed and validated to provide optimal separation and quantification of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 15 minutes
Rationale for Method Parameters
  • Stationary Phase (Column): A C18 column was selected as it is a versatile, non-polar stationary phase suitable for the retention of moderately non-polar compounds like benzoic acid derivatives under reversed-phase conditions.[5][9]

  • Mobile Phase: A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with good peak shape and resolution.

    • Aqueous Component (Mobile Phase A): 0.1% phosphoric acid in water provides a low pH environment (approximately 2.5). This is well below the estimated pKa of the carboxylic acid group, ensuring the analyte remains in its protonated, less polar form, which enhances retention and improves peak symmetry by minimizing silanol interactions.[7][8]

    • Organic Component (Mobile Phase B): Acetonitrile is chosen for its low viscosity and UV transparency.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.[10]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: The UV detection wavelength of 230 nm was selected based on the UV absorbance spectrum of similar aromatic carboxylic acids, which typically exhibit strong absorbance in this region.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For drug substance analysis, accurately weigh approximately 10 mg of the sample, dissolve it in the diluent in a 10 mL volumetric flask, and dilute to the mark. Further dilute as necessary to fall within the calibration curve range. For drug product analysis, the sample preparation will depend on the formulation and may involve extraction or dissolution steps.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (60% A / 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • At the end of the sequence, flush the column with a high percentage of the organic phase (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., 80% acetonitrile in water).

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The newer ICH Q2(R2) and Q14 guidelines emphasize a lifecycle management approach to analytical procedures, which should be considered for ongoing method monitoring.[11][12][13][14]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo (if applicable for a drug product). The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity

Linearity was determined by injecting a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 50, 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
50761,700
1001,523,400
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.899.5
100%5050.2100.4
120%6059.799.5
Average Recovery (%) 99.8
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst using a different instrument to assess the intermediate precision.

Table 3: Precision Data

ParameterRSD (%)
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%
Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) were monitored. The method was considered robust if the RSD of the results remained within acceptable limits (e.g., < 2.0%).

Visualizations

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases & Standard Solutions system_setup HPLC System Setup & Equilibration prep_solutions->system_setup prep_sample Prepare Sample Solution injection Inject Blank, Standards, & Samples prep_sample->injection system_setup->injection integration Chromatogram Integration injection->integration calculation Quantification & System Suitability integration->calculation

Caption: Workflow for the HPLC analysis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid.

Method Validation Logic

Method Validation Logic cluster_validation ICH Q2(R1) Validation Parameters cluster_precision_types Precision Sub-types Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate Robustness Robustness Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Caption: Logical relationship of the validated HPLC method to the ICH Q2(R1) validation parameters.

Conclusion

The HPLC method described in this application note is a reliable, robust, and accurate method for the quantitative analysis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid. The detailed protocol and the comprehensive validation data demonstrate its suitability for use in research, development, and quality control environments. The clear rationale behind the method development choices provides a solid foundation for any necessary troubleshooting or future modifications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • UKM. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • Scribd. The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. PubChem. Retrieved from [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • CORE. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a benzoic acid moiety, a methoxy group, and a dimethylsulfamoyl group, makes it a versatile building block in medicinal chemistry. The synthesis of this compound is a two-step process that begins with the chlorosulfonation of 2-methoxybenzoic acid, followed by the amination of the resulting sulfonyl chloride with dimethylamine. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid, grounded in established chemical principles.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Purification and Analysis 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Intermediate 5-(chlorosulfonyl)-2- methoxybenzoic acid 2-Methoxybenzoic_Acid->Intermediate Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Intermediate Final_Product 5-(N,N-dimethylsulfamoyl)-2- methoxybenzoic acid Intermediate->Final_Product Amination Dimethylamine Dimethylamine Dimethylamine->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MP) Purification->Characterization

Caption: Synthetic workflow for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid.

Part 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid

This initial step involves an electrophilic aromatic substitution reaction where 2-methoxybenzoic acid is treated with chlorosulfonic acid to install the sulfonyl chloride group at the 5-position. The methoxy group is an ortho, para-director, and due to steric hindrance at the ortho-position, the substitution occurs primarily at the para-position.

Materials and Apparatus
  • 2-methoxybenzoic acid (o-anisic acid)

  • Chlorosulfonic acid

  • Dichloroethane

  • Sodium chloride

  • Ice

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Initial Mixture: To the flask, add 2-methoxybenzoic acid (26.8 g), sodium chloride (10 g), and dichloroethane (72 ml). Stir the mixture at room temperature.[1]

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (55 ml) to the stirred mixture over a period of 6 hours, maintaining the temperature at 20°C.[1] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • Reaction Progression: After the addition is complete, warm the reaction mixture to 40°C. After one hour, increase the temperature to 65°C and maintain it between 65-70°C for 17 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 300 g of crushed ice. This will quench the reaction and precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acid.

  • Drying: Dry the solid product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, to a constant weight. The expected yield is approximately 28.7 g (65%).[1]

Part 2: Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid

In this step, the synthesized 5-(chlorosulfonyl)-2-methoxybenzoic acid is reacted with dimethylamine. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the sulfonamide.

Materials and Apparatus
  • 5-(chlorosulfonyl)-2-methoxybenzoic acid

  • Dimethylamine solution (e.g., 40% in water) or dimethylamine hydrochloride

  • Triethylamine or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol
  • Reaction Setup: In a fume hood, dissolve 5-(chlorosulfonyl)-2-methoxybenzoic acid (10 mmol) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add a suitable base, such as triethylamine (2.5 eq) or pyridine (2.5 eq), to the solution. The base is crucial to neutralize the hydrochloric acid that is generated during the reaction.

  • Addition of Dimethylamine: Slowly add a solution of dimethylamine (e.g., 40% in water, 2.2 eq) to the reaction mixture. Alternatively, dimethylamine hydrochloride can be used in the presence of an additional equivalent of the base.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid.

Data Summary

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity
2-methoxybenzoic acid152.151.026.8 g
Chlorosulfonic acid116.52~3.055 ml
5-(chlorosulfonyl)-2-methoxybenzoic acid250.66-~28.7 g
Dimethylamine (40% soln.)45.082.2
Triethylamine101.192.5
5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid259.28-

Expected Results and Characterization

  • 5-(chlorosulfonyl)-2-methoxybenzoic acid: A colorless solid.

  • 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid: A white to off-white solid.

    • Melting Point: Expected to be in the range of 180-200°C (based on similar structures).

    • ¹H NMR (predicted):

      • Aromatic protons: 3H, multiplet, ~7.5-8.5 ppm.

      • Methoxy protons (-OCH₃): 3H, singlet, ~3.9 ppm.

      • Dimethylamino protons (-N(CH₃)₂): 6H, singlet, ~2.7 ppm.

      • Carboxylic acid proton (-COOH): 1H, broad singlet, >10 ppm.

    • ¹³C NMR (predicted):

      • Carbonyl carbon (-COOH): ~165-170 ppm.

      • Aromatic carbons: ~110-160 ppm.

      • Methoxy carbon (-OCH₃): ~56 ppm.

      • Dimethylamino carbons (-N(CH₃)₂): ~38 ppm.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure the reaction goes to completion by monitoring with TLC. Be careful during the quenching and filtration steps to minimize product loss.
Oily product instead of solid in Step 2Impurities present.Purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes) before attempting recrystallization.
Presence of starting material in the final productIncomplete amination reaction.Increase the reaction time or slightly increase the amount of dimethylamine and base. Ensure the reaction is stirred efficiently.
Broad or absent -COOH peak in ¹H NMRPresence of water or basic impurities.Ensure the NMR sample is completely dry. A drop of D₂O can be added to confirm the exchangeable proton.

References

  • Royal Society of Chemistry. (2024). Supporting Information “Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis”. Retrieved from [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents. (n.d.).
  • PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid by Recrystallization

Introduction 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a bespoke chemical entity with significant potential in the landscape of pharmaceutical research and development. As a substituted benzoic acid derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is a bespoke chemical entity with significant potential in the landscape of pharmaceutical research and development. As a substituted benzoic acid derivative, its utility as a key intermediate or an active pharmaceutical ingredient (API) candidate necessitates a high degree of purity. The synthetic route to this compound, while elegant, can often yield a crude product containing unreacted starting materials, byproducts, and other process-related impurities. This application note provides a comprehensive, experience-driven guide to the purification of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid, with a primary focus on the robust and scalable technique of recrystallization.

This document is designed for researchers, medicinal chemists, and process development scientists. It eschews a rigid template in favor of a logical, in-depth exploration of the principles and practicalities of purifying this specific molecule. The protocols herein are presented not merely as a set of instructions, but as a self-validating system, grounded in the fundamental principles of solubility and crystal lattice formation.

Physicochemical Properties and Impurity Profile

A thorough understanding of the material's properties is the cornerstone of developing an effective purification strategy. While specific experimental data for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid is not widely published, we can infer its likely characteristics from structurally related compounds.

Property5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid (Predicted)2-Methoxybenzoic acid[1][2]2-Amino-5-methoxybenzoic acid[3]
Molecular Formula C10H13NO5SC8H8O3C8H9NO3
Molecular Weight 259.28 g/mol 152.15 g/mol 167.16 g/mol
Appearance Likely a white to off-white crystalline solidWhite crystalline powderGrey to brown solid
Melting Point (°C) Not readily available99-101148-152
Solubility Expected to be soluble in polar organic solventsSoluble in hot water, ethanol, etherSoluble in methanol

Anticipated Impurities:

The purity of the final product is intrinsically linked to the synthetic route employed. Common synthetic pathways to analogous compounds involve the sulfonation and subsequent amination of a methoxybenzoic acid precursor[4][5]. Based on these general synthetic strategies, potential impurities in crude 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid may include:

  • Unreacted Starting Materials: Such as 2-methoxybenzoic acid or its corresponding ester.

  • Intermediates: For instance, the corresponding sulfonyl chloride that has not been fully converted to the sulfonamide.

  • Byproducts of Sulfonation: Including regioisomers where the sulfamoyl group is at a different position on the aromatic ring.

  • Hydrolysis Products: The sulfonamide bond could potentially hydrolyze back to the sulfonic acid under certain conditions.

  • Residual Solvents and Reagents: From the reaction and initial work-up steps.

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature, but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization of the desired product). The slow cooling of a saturated solution allows for the formation of a highly ordered crystal lattice, which tends to exclude impurity molecules[6].

Experimental Protocol: Recrystallization of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

This protocol is designed to be a starting point, with an emphasis on a systematic approach to solvent selection, which is the most critical parameter for a successful recrystallization.

Materials and Equipment:

  • Crude 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and deionized water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vials for solubility testing

  • Melting point apparatus

Step 1: Solvent Screening

The selection of an appropriate solvent system is paramount. Given the polar nature of the carboxylic acid and sulfonamide groups, polar organic solvents are a logical starting point. A two-solvent system, consisting of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble, can also be highly effective[7][8].

Procedure for Solvent Screening:

  • Place approximately 10-20 mg of the crude material into several small test tubes or vials.

  • To each vial, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water) dropwise at room temperature, with agitation, until the solid dissolves. Observe the solubility at room temperature. An ideal solvent will show low solubility.

  • If the compound is poorly soluble at room temperature, gently heat the vial in a warm water bath and continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

Promising Single-Solvent Systems to Evaluate:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

Promising Two-Solvent Systems to Evaluate:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

Step 2: The Recrystallization Procedure (Single-Solvent System Example: Ethanol)

  • Dissolution: In an Erlenmeyer flask, add the crude 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid and a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the crude material. A sharper and higher melting point is indicative of increased purity. Further analysis by techniques such as HPLC or NMR can be used to quantify the purity.

Step 3: The Recrystallization Procedure (Two-Solvent System Example: Ethanol/Water)

  • Dissolution: Dissolve the crude material in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Isolate, wash with a cold ethanol/water mixture, and dry the crystals as described for the single-solvent system.

Visualizing the Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent.Lower the boiling point of the solvent system by using a two-solvent mixture. Add more of the "good" solvent. Ensure the cooling process is very slow.
No Crystals Form Too much solvent was used. The solution is not saturated. The compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Try a different solvent or a two-solvent system.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal to decolorize the solution before crystallization. A second recrystallization may be necessary.

Conclusion

The purification of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid by recrystallization is a highly effective and scalable method for achieving the high purity required for pharmaceutical applications. The key to a successful recrystallization lies in the systematic selection of an appropriate solvent system. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and scientists can confidently and efficiently purify this valuable compound, ensuring the integrity of their subsequent research and development activities.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Irvine. Recrystallization of Benzoic Acid. [Link]

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google P
  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google P
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

Sources

Application

derivatization of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid for bioassays

Application Note: Technical Guide to the Derivatization of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid Executive Summary & Molecule Analysis This technical guide details the derivatization strategies for 5-(N,N-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to the Derivatization of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

Executive Summary & Molecule Analysis

This technical guide details the derivatization strategies for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid (hereafter referred to as DMS-MBA ). This molecule serves as a critical structural motif in various sulfamoylbenzoate pharmaceuticals (e.g., substituted benzamide antipsychotics) and is frequently analyzed as a metabolite or impurity.

Chemical Challenges in Bioassays:

  • Low Immunogenicity: With a molecular weight <500 Da, DMS-MBA is a hapten. It cannot elicit an immune response alone and must be conjugated to a carrier protein for antibody development (ELISA).

  • Detection Limits: While the benzoic acid core offers UV absorbance, it lacks the quantum yield required for high-sensitivity pharmacokinetic (PK) studies in complex matrices (plasma/urine).

  • Steric Factors: The 2-methoxy group is ortho to the carboxylic acid. This creates steric hindrance and electronic shielding, often reducing the efficiency of standard carbodiimide coupling reactions compared to para-substituted analogs.

This guide provides two validated protocols:

  • Bioconjugation: Creating an immunogen (DMS-MBA-KLH) for antibody production.

  • Fluorescent Labeling: Derivatization for high-sensitivity HPLC-FLD analysis.

Module A: Bioconjugation for Immunoassay Development

Objective: Covalently link DMS-MBA to Keyhole Limpet Hemocyanin (KLH) via the carboxylic acid moiety to generate a high-titer immunogen.

Mechanism: We utilize a Two-Step EDC/Sulfo-NHS strategy.[1][2][3][4] Unlike one-step glutaraldehyde methods, this prevents carrier protein polymerization and ensures the hapten is oriented correctly for immune recognition.

Reagents & Equipment
  • Hapten: DMS-MBA (Pre-solubilized in dry DMSO).

  • Carrier Protein: Imject™ Mariculture KLH (High purity).

  • Crosslinkers: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).[4]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Critical for EDC stability).

  • Coupling Buffer: 1X PBS, pH 7.2.

  • Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Protocol

Step 1: Carboxyl Activation (The "Ortho" Adjustment)

  • Standard protocols suggest 15 minutes, but due to the 2-methoxy steric hindrance, we extend activation time.

  • Dissolve 2 mg of DMS-MBA in 100 µL of dry DMSO.

  • Add the DMS-MBA solution to 900 µL of Activation Buffer (MES, pH 6.0) .

  • Add 0.4 mg EDC and 1.1 mg Sulfo-NHS to the mixture.

  • Incubate for 30 minutes at room temperature with gentle rotation.

    • Checkpoint: The formation of the semi-stable amine-reactive NHS-ester is pH-dependent.[4] Do not exceed pH 6.5 during this step to prevent hydrolysis.

Step 2: Protein Conjugation [1][2][3][4]

  • Reconstitute 2 mg of KLH in 1 mL of Coupling Buffer (PBS, pH 7.2) .

  • Add the activated DMS-MBA/NHS-ester solution dropwise to the KLH solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Note: The pH shift to 7.2 promotes the nucleophilic attack of the protein's lysine

      
      -amines on the NHS-ester.
      

Step 3: Purification

  • Apply the reaction mixture to a pre-equilibrated Desalting Column.

  • Centrifuge at 1,000 x g for 2 minutes to collect the purified conjugate.

  • Discard the flow-through (contains unreacted hapten and urea byproducts).

Step 4: Validation (Hapten Density)

  • Perform a TNBS (Trinitrobenzenesulfonic acid) Assay . Compare the free amine content of the Conjugate vs. Native KLH.

  • Target: A substitution ratio of 15–25 haptens per KLH molecule is ideal for immunogenicity.

Module B: Fluorescent Derivatization for HPLC

Objective: Enhance detection sensitivity (100-1000x over UV) for quantifying DMS-MBA in biological fluids.

Mechanism: Esterification of the carboxylic acid with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) . This reagent renders the non-fluorescent acid highly fluorescent.

Reagents
  • Derivatizing Agent: Br-MMC (1 mg/mL in Acetone).

  • Catalyst: 18-Crown-6 ether (Solubilizes the cation, enhancing reactivity).

  • Base: Anhydrous Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (ACN).

Step-by-Step Protocol
  • Sample Prep: Evaporate the biological extract (e.g., plasma extract) to dryness under nitrogen.

  • Reconstitution: Add 100 µL of Br-MMC solution and 5 mg of 18-Crown-6 ether.

  • Catalysis: Add 10 mg of solid

    
    .
    
  • Reaction: Vortex and heat at 60°C for 30 minutes in a heating block.

    • Why 60°C? The sulfonamide group at position 5 is electron-withdrawing, making the carboxylate less nucleophilic. Heat drives the reaction to completion.

  • Cooling & Filtration: Cool to room temperature. Filter through a 0.2 µm PTFE filter to remove solid carbonate.

  • Analysis: Inject 10 µL into the HPLC system.

    • Detection: Excitation: 325 nm | Emission: 390 nm.

Visualization of Workflows

Figure 1: Bioconjugation Reaction Scheme

Caption: Two-step activation pathway overcoming steric hindrance at the ortho-position to form a stable immunogen.

Bioconjugation DMS DMS-MBA (Carboxylic Acid) Inter Semi-Stable NHS-Ester Intermediate DMS->Inter Activation (pH 6.0, 30 min) EDC EDC + Sulfo-NHS (Activation Reagents) EDC->Inter Final DMS-MBA-KLH Immunogen Inter->Final Conjugation (pH 7.2, 2 hrs) KLH KLH Carrier Protein (Lysine Amines) KLH->Final

Figure 2: Bioassay Development Workflow

Caption: Integrated workflow from raw chemical to validated bioanalytical method.

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Step1 DMS-MBA Solubilization (DMSO) Step2 Derivatization (EDC/NHS or Br-MMC) Step1->Step2 Step3 Purification (Desalting/Filtration) Step2->Step3 Step4 QC Check (TNBS or HPLC-UV) Step3->Step4 Step4->Step1 Fail QC Step5 Bioassay Execution (ELISA or HPLC-FLD) Step4->Step5 Pass QC

Data Summary: Method Comparison

FeatureUV Detection (Native)Fluorescent Derivatization (Br-MMC)Immunoassay (ELISA)
Target Moiety Conjugated

-system
Carboxylic Acid (-COOH)Hapten-Conjugate
LOD (Limit of Detection) ~1 µg/mL~10 ng/mL~0.1 ng/mL
Selectivity Low (Matrix interference)High (Specific derivatization)Very High (Antibody specific)
Throughput MediumMediumHigh
Primary Use Raw Material QCPK/Metabolite ProfilingHigh-volume Screening

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for EDC/NHS chemistry mechanisms).

  • Thermo Fisher Scientific. (2024). EDC Crosslinking Protocol for Carboxyl-to-Amine Conjugation. (Standardized protocol for protein crosslinking).

  • Tsuruta, Y., et al. (1990). Optimization of fluorescence derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin. Analytical Biochemistry. (Foundational method for coumarin-based acid labeling).

  • BenchChem. (2025).[5] Technical Guide to Benzoic Acid Derivatization. (General principles for silylation and esterification of benzoic acid derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

[1] Case ID: YIELD-OPT-5DSM Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid (Key intermediate for Amisulpride/Tiapride)[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: YIELD-OPT-5DSM Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid (Key intermediate for Amisulpride/Tiapride)[1]

Executive Summary

This guide addresses yield optimization for the synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid . The synthesis typically proceeds via the chlorosulfonation of o-anisic acid (2-methoxybenzoic acid) followed by aminolysis with dimethylamine.[1]

Common Yield Killers:

  • Hydrolysis of the Sulfonyl Chloride: The intermediate 5-chlorosulfonyl-2-methoxybenzoic acid is highly moisture-sensitive.[1]

  • Thermodynamic Control Failure: Improper temperature ramping during chlorosulfonation leads to "tars" or regioisomers.[1]

  • pH Mismanagement: During amination, failure to maintain basicity results in incomplete conversion; failure to acidify correctly during workup results in product loss to the aqueous phase.[1]

Module 1: The Chlorosulfonation Step (Critical Intermediate)

The Objective: Convert 2-methoxybenzoic acid to 5-chlorosulfonyl-2-methoxybenzoic acid. The Problem: Low conversion or formation of water-soluble sulfonic acid byproducts (


) instead of the desired sulfonyl chloride (

).
Troubleshooting Protocol

Q1: My yield of the sulfonyl chloride intermediate is <60%. What is happening? A: You likely have residual water in your system or insufficient electrophilic strength.[1] The reaction generates sulfuric acid as a byproduct, which equilibrates with the product.

  • Fix 1 (The Thionyl Boost): Do not rely solely on chlorosulfonic acid (

    
    ).[1] After the initial reaction at mild temperature, add thionyl chloride (
    
    
    
    , 1.2 eq)
    and heat to 50-60°C. This converts any hydrolyzed sulfonic acid (
    
    
    ) back into the desired sulfonyl chloride (
    
    
    ).[1]
  • Fix 2 (Temperature Ramp): Start the addition of

    
     at <5°C . The methoxy group activates the ring, making it prone to exothermic runaway and polymerization.[1] Only heat to 60°C after addition is complete.
    

Q2: The reaction mixture turns black/tarry. A: This indicates oxidative decomposition or polymerization.[1]

  • Cause: Temperature was raised too quickly, or the stirring was inefficient (creating hot spots).

  • Solution: Maintain strictly <10°C during the addition of the solid o-anisic acid to the acid. Use high-torque overhead stirring, not a magnetic bar, as the slurry becomes viscous.

Optimized Workflow (Chlorosulfonation)

Chlorosulfonation Start o-Anisic Acid (Solid) Reagent Chlorosulfonic Acid (Excess, <5°C) Start->Reagent Slow Addition Inter1 Sulfonic Acid Intermediate Reagent->Inter1 Sulfonation Thionyl Add SOCl2 (The Yield Booster) Inter1->Thionyl In situ conversion Heat Heat to 60°C (2-3 Hours) Thionyl->Heat Product 5-Chlorosulfonyl Intermediate Heat->Product Max Conversion

Figure 1: Optimized chlorosulfonation sequence including the thionyl chloride 'boost' to prevent hydrolysis losses.

Module 2: The Amination Step (The Yield Trap)

The Objective: React the sulfonyl chloride with dimethylamine (


) to form the sulfonamide.
The Problem:  The sulfonyl chloride hydrolyzes back to the water-soluble sulfonic acid before it can react with the amine.[1]
Troubleshooting Protocol

Q3: I see a large amount of starting material (sulfonic acid) after amination. A: This is a classic "race condition."[1] The hydrolysis reaction (


) is competing with the amination (

).[1]
  • Fix 1 (Anhydrous Route): If possible, use dimethylamine in THF (2M solution) rather than aqueous dimethylamine. This eliminates the competitor (water).[1]

  • Fix 2 (Biphasic/Schotten-Baumann): If you must use aqueous amine (cheaper), dissolve the amine in water but keep the temperature <0°C .[1] Dissolve the sulfonyl chloride in an organic solvent (DCM or Toluene) and add it slowly to the amine. The biphasic nature protects the chloride from bulk water.[1]

Q4: My product does not precipitate upon acidification. A: You may have formed the disalt or trapped the product.[1]

  • Mechanism: The product has a carboxylic acid (

    
    ).[1] At high pH, it is soluble (
    
    
    
    ).[1]
  • Solution: You must acidify to pH 1-2 using concentrated HCl.

  • Critical Check: If you used THF as a solvent, the product might remain soluble even at low pH. You must evaporate the THF before acidification to force precipitation from water.

Module 3: Data & Specifications

Yield Comparison Table
ParameterStandard ProtocolOptimized ProtocolWhy?
Reagent

only

+

converts byproduct



Temp (Step 1) Ambient< 5°CPrevents tar/regioisomers
Amination Solvent Water (Aqueous)THF or Toluene/WaterReduces hydrolysis of chloride
Quench Pour onto icePour onto ice/NaClSalting out effect improves isolation
Typical Yield 45-55%75-85% Minimizes solubility losses
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Detected Check1 Is Intermediate Solid Isolated? Problem->Check1 NoIso No, used crude Check1->NoIso YesIso Yes, isolated solid Check1->YesIso Action1 CRITICAL ERROR: Isolate the sulfonyl chloride. Crude mix contains H2SO4 which kills amination. NoIso->Action1 Check2 Is product water soluble? YesIso->Check2 YesSol Yes (Sulfonic Acid) Check2->YesSol NoSol No (Precipitate) Check2->NoSol Action2 Hydrolysis occurred. Use Anhydrous Amine or lower Temp. YesSol->Action2 Action3 Check pH. Must be < pH 2 to precipitate acid. NoSol->Action3

Figure 2: Diagnostic logic for identifying yield loss points in the synthesis pipeline.

FAQ: Expert Insights

Q: Can I start with Methyl Salicylate (Wintergreen oil) instead of o-Anisic acid? A: Yes, and often with higher yields.[1]

  • Route: Methyl Salicylate

    
     Methylation (
    
    
    
    )
    
    
    Chlorosulfonation
    
    
    Amination
    
    
    Hydrolysis.[1]
  • Benefit: The ester group (

    
    ) is less prone to salt formation during the reaction than the free acid (
    
    
    
    ), making the organic workup cleaner. However, it adds a hydrolysis step at the end [1].[2]

Q: What is the best way to dry the sulfonyl chloride intermediate? A: Do not oven dry. It is thermally unstable and sensitive to moisture.[1]

  • Protocol: Filter the solid, wash with ice-cold water (quickly), then wash with cold toluene or hexane . Dissolve immediately in the solvent for the next step or dry in a vacuum desiccator over

    
     at room temperature.
    

Q: Are there regioisomer concerns? A: The methoxy group directs ortho/para, and the carboxyl group directs meta. Position 5 is para to the methoxy and meta to the carboxyl. These directing effects reinforce each other (synergy), so regioisomers are rarely the main yield killer.[1] If you see impurities, they are likely disulfonated products (from too much heat/acid) or des-methyl byproducts (ether cleavage) [2].[1]

References

  • Preparation of 5-Chlorosulphonyl-2-methoxy benzoic acid. PrepChem.com. Retrieved from [Link]

  • Process for preparing 2-methoxy-5-aminosulfonylbenzoic acid methyl ester.Google Patents (CN1884259A).
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

Executive Summary & Molecule Profile Target Molecule: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid CAS: 93798-20-0 Core Application: Key intermediate for substituted benzamide antipsychotics (e.g., Amisulpride analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid CAS: 93798-20-0 Core Application: Key intermediate for substituted benzamide antipsychotics (e.g., Amisulpride analogs) and dopamine antagonists.[1]

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is critical because sulfonyl-based impurities can act as genotoxic precursors or interfere with subsequent amidation steps. This guide addresses the specific physicochemical challenges of separating the target molecule from its hydrolytic byproducts and starting materials.

Impurity Profile & Solubility Matrix
ComponentNatureSolubility (Acidic pH)Solubility (Basic pH)Removal Strategy
Target Molecule Weak Acid (COOH)Low (Precipitates)High (Soluble salt)pH Swing / Recrystallization
2-Methoxybenzoic Acid Weak Acid (Start Material)Low (Precipitates)High (Soluble salt)Solvent Wash / Selective Crystallization
5-Sulfonic Acid Derivative Strong Acid (Hydrolysis)High (Soluble)High (Soluble)Aqueous Wash (remains in filtrate)
Inorganic Salts IonicHighHighAqueous Wash
Colored Oligomers Non-polar/PolymericLowLow/ModerateActivated Carbon / Adsorption

Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution Issues

Q1: My crude product forms a sticky gum instead of a solid during acidification. How do I fix this? Diagnosis: This "oiling out" phenomenon usually occurs when the product precipitates too rapidly in the presence of lipophilic impurities or residual organic solvents (like toluene or chlorobenzene) trapped in the crystal lattice. Corrective Action:

  • Temperature Control: Do not acidify at room temperature. Heat the alkaline solution to 50–60°C before adding acid.

  • Slow Addition: Add the mineral acid (HCl) dropwise. This allows the crystal lattice to form slowly, rejecting impurities.

  • Seeding: Once the solution becomes turbid, add pure seed crystals of the target acid to promote proper nucleation.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours) with gentle stirring.

Q2: I cannot get the product to dissolve completely in the recrystallization solvent (Methanol/Water). Diagnosis: The dimethylsulfamoyl group increases lipophilicity compared to the primary sulfonamide. A standard methanol/water ratio for similar analogs may be too polar. Corrective Action:

  • Adjust Ratio: Increase the Methanol fraction. Start with 70:30 (MeOH:Water).[2]

  • Alternative Solvent: Switch to Acetic Acid/Water (1:1) . This system is excellent for substituted benzoic acids, as the acetic acid suppresses ionization, improving the temperature-solubility curve.

Category B: Impurity Removal

Q3: HPLC shows persistent 2-methoxybenzoic acid (starting material) even after recrystallization. Diagnosis: Both the target and the starting material are weak acids with similar pKa values (~4.0), making separation by simple acid-base extraction difficult. They co-precipitate. Corrective Action:

  • DCM Slurry Wash: The starting material (2-methoxybenzoic acid) is significantly more soluble in Dichloromethane (DCM) than the sulfonated target.

    • Protocol: Suspend the dry crude solid in DCM (5 vol). Stir at reflux for 30 minutes. Cool to 0°C and filter. The target product will remain on the filter; the impurity will wash away.

Q4: How do I remove the sulfonic acid byproduct (5-sulfo-2-methoxybenzoic acid)? Diagnosis: This impurity arises from the hydrolysis of the sulfonyl chloride intermediate. Unlike the target, it is a strong acid (sulfonic group) and highly water-soluble. Corrective Action:

  • Water Wash: This is the easiest impurity to remove. During the final isolation (after acidification), ensure the filter cake is washed copiously with water.

  • Validation: Test the pH of the filtrate. If it is highly acidic but the solid is clean, the separation is working. The sulfonic acid will not precipitate at pH 1-2, whereas your target molecule will.

Q5: The product has a persistent yellow/brown tint. Diagnosis: Oxidation of the electron-rich anisole ring creates quinone-like chromophores. Corrective Action:

  • Carbon Treatment: Perform this during the alkaline phase (when product is dissolved as a salt).

    • Dissolve crude in 10% NaOH.

    • Add Activated Carbon (5 wt% relative to mass).

    • Stir at 50°C for 30 mins.

    • Filter through Celite (diatomaceous earth) before acidification.

    • Note: Carbon treatment is less effective in organic solvents for this molecule.

Detailed Purification Protocols

Protocol A: Acid-Base Purification (Primary Cleanup)

Best for removing non-acidic impurities and sulfonic acid byproducts.

  • Dissolution: Suspend 100g of crude material in 500 mL water.

  • Basification: Slowly add 20% NaOH solution with stirring until pH > 10. The solid should dissolve completely.

    • Checkpoint: If solids remain, filter them off. These are non-acidic impurities (e.g., unreacted sulfonyl amides that lost the carboxyl group, unlikely but possible).

  • Carbon Treatment: Add 5g Activated Carbon. Stir at 45°C for 30 mins. Filter hot through a Celite pad.

  • Precipitation:

    • Heat filtrate to 50°C.

    • Slowly add 6N HCl until pH reaches 1-2.

    • Critical: Do not crash precipitate. Slow addition yields purer crystals.

  • Isolation: Cool to 10°C. Filter. Wash cake with 200 mL water (removes sulfonic acid) followed by 100 mL cold toluene (removes unreacted anisic acid).

Protocol B: Recrystallization (Polishing)

Best for achieving >99.5% purity.

  • Solvent Preparation: Prepare a mixture of Methanol (70%) and Water (30%) .[2]

  • Reflux: Suspend the wet cake from Protocol A in the solvent (approx. 5-7 mL per gram of solid). Heat to reflux.[3][4]

  • Clarification: If the solution is not clear, add more Methanol dropwise until dissolved.

  • Crystallization: Stop heating. Allow the flask to cool to room temperature undisturbed. Then cool to 0-5°C in an ice bath.

  • Filtration: Filter the white crystalline solid. Wash with cold Methanol/Water (50:50).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in aq. NaOH (pH > 10) Start->Dissolve Filter1 Filter (Remove Insolubles) Dissolve->Filter1 Carbon Activated Carbon Treatment (Decolorization) Filter1->Carbon Acidify Acidify with HCl to pH 1-2 (Target Precipitates) Carbon->Acidify Clear Filtrate FiltrateWaste Filtrate Waste (Contains Sulfonic Acid & Salts) Acidify->FiltrateWaste Liquid Phase SolidCrude Wet Solid Cake Acidify->SolidCrude Filter DCMWash DCM Slurry Wash (Removes 2-Methoxybenzoic Acid) SolidCrude->DCMWash Recryst Recrystallization (MeOH/Water) DCMWash->Recryst FinalProd Pure 5-(N,N-dimethylsulfamoyl)- 2-methoxybenzoic acid Recryst->FinalProd

Caption: Logical workflow for the purification of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid, highlighting impurity rejection points.

References

  • Synthesis of Sulfonamide Benzoates: Wang, Z., et al. "Process Optimization of Methyl 2-methoxy-5-aminosulfonyl Benzoate."[2] ResearchGate, 2018.

  • General Purification of Anisic Acid Derivatives: BenchChem Technical Support. "Solubility Profile and Purification of Methoxybenzoic Acid Derivatives." BenchChem, 2025.[3][5][6]

  • Impurity Characterization in Sulfonamides: European Pharmacopoeia Commission. "Sulpiride Impurity Standard D: 2-methoxy-5-sulfamoylbenzoic acid."[1][7][8][9] European Pharmacopoeia.

  • Recrystallization Strategies: "Purification of 5-(ethylsulfonyl)-2-methoxyaniline and related intermediates." National Institutes of Health (PMC), 2013.

Sources

Troubleshooting

troubleshooting low yield in Friedel-Crafts acylation of anisole derivatives

Status: Online Agent: Senior Application Scientist Ticket ID: FC-ANI-OPT-001 Subject: Troubleshooting Low Yield & Side Reactions in Methoxy-Arene Acylations Introduction: The "Deceptively Simple" Reaction Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: FC-ANI-OPT-001 Subject: Troubleshooting Low Yield & Side Reactions in Methoxy-Arene Acylations

Introduction: The "Deceptively Simple" Reaction

Welcome to the Technical Support Center. You are likely here because your Friedel-Crafts (F-C) acylation of anisole (or a related electron-rich ether) failed to meet yield expectations.

While anisole is highly activated toward electrophilic aromatic substitution (EAS), this very activation creates specific "traps" that do not exist for benzene or toluene. The methoxy group is a double-edged sword: it directs para-substitution but also acts as a Lewis base, coordinating with your catalyst and potentially leading to ether cleavage (demethylation).

This guide addresses the three most common failure modes: Stoichiometric Stall , The Demethylation Trap , and Regio-Scrambling .

Module 1: The Stoichiometry Trap (Yield Stalls at ~50%)

User Complaint: "I used 10 mol% catalyst, but the reaction barely moved." or "I used 1.0 equivalent of


, but the yield is stuck at 50%."
The Root Cause: Product Inhibition

Unlike F-C alkylation (which is catalytic), F-C acylation using traditional Lewis acids (


, 

) is not catalytic .
  • The Mechanism: The Lewis acid coordinates with the acyl chloride to form the active acylium ion.

  • The Trap: The product of the reaction is a ketone.[1][2][3][4] Ketones are stronger Lewis bases than the starting acyl chloride. The generated ketone product complexes irreversibly (under reaction conditions) with the Lewis acid, removing it from the cycle.

  • The Anisole Factor: The methoxy oxygen in anisole also coordinates with

    
    , further depleting the available catalyst.
    

Verdict: If you use 1.0 equivalent of


, you will achieve roughly 50% conversion because half the catalyst is tied up by the product and the substrate.
The Solution: Adjusted Stoichiometry

You must treat the Lewis acid as a reagent, not a catalyst.

ComponentRecommended Equivalents (vs. Substrate)Rationale
Anisole 1.0Limiting Reagent
Acyl Chloride 1.1 - 1.2Slight excess to drive kinetics

2.2 - 2.5 1.0 eq for the Acyl Chloride + 1.0 eq for the Product Complex + 0.2-0.5 eq for Anisole coordination

Module 2: The "Vanishing Methoxy" (Demethylation)

User Complaint: "My NMR shows a broad -OH peak and the methoxy singlet is gone. I made a phenol."

The Root Cause: Lewis Acid-Mediated Cleavage

Aluminum chloride is a known demethylating agent. Under harsh conditions (high temperature or prolonged reflux), the chloride ion (


) attacks the methyl group of the coordinated anisole-Lewis acid complex, cleaving the ether bond to form a phenol (aluminum phenoxide intermediate).
Troubleshooting Logic
  • Temperature: Acylation of activated rings like anisole often proceeds at

    
     to Room Temperature (RT). Refluxing in benzene or dichloroethane (DCE) promotes demethylation.
    
  • Lewis Acid Strength:

    
     is harsh.[5] 
    
    
    
    is milder but can cause oxidative coupling.
  • Quench: An acidic quench is necessary to break the Aluminum-Product complex, but if the ether was already cleaved, the quench yields the phenol.

The Fix: Protocol Adjustment
  • Lower Temperature: Run the reaction at

    
    . Only warm to RT if TLC shows no conversion after 1 hour.
    
  • Order of Addition: Generate the acylium ion first (

    
     + Acyl Chloride in solvent), then add anisole dropwise. This minimizes the time 
    
    
    
    spends coordinating solely with the anisole oxygen.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the "Stoichiometric Trap" and the "Demethylation Trap" pathways.

FC_Acylation_Pathways Reagents Anisole + Acyl Chloride Complex_A Active Acylium Complex Reagents->Complex_A + AlCl3 Catalyst Lewis Acid (AlCl3) Reaction Electrophilic Attack Complex_A->Reaction Product_Complex Product-AlCl3 Complex (Catalyst TRAP) Reaction->Product_Complex Fast Product_Complex->Catalyst Does NOT Recycle (Stoichiometric consumption) Demethylation Side Reaction: Demethylation (Phenol) Product_Complex->Demethylation High Temp / Long Time Final_Product Desired Ketone Product_Complex->Final_Product Acid Quench (H2O/HCl)

Caption: The "Catalyst Trap" (Red Tee-arrow) shows why >1 eq. of Lewis Acid is required. High temperatures lead to the Demethylation side-path.

Module 4: Modern Solutions (Green Chemistry)

User Complaint: "I can't deal with the aluminum waste and the viscous sludge during workup."

To avoid the stoichiometric waste of


, use Metal Triflates  or Zeolites . These are true catalysts (turnover number > 1) and are water-tolerant.
Recommended Alternative Catalysts
CatalystTypical LoadAdvantagesProtocol Notes
Bismuth Triflate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1-10 mol%Water-tolerant, recyclable, low toxicity.Works well with acid anhydrides. Microwave irradiation accelerates yield significantly.
Zeolite H-Beta 10-20 wt%Heterogeneous (easy filtration), shape-selective (high para selectivity).Requires activation (calcination) before use.[6] Solvent-free or Nitrobenzene.
Scandium Triflate

5-10 mol%Extremely active, reusable.Expensive, but effective for valuable substrates.

Standard Operating Procedures (SOPs)

Protocol A: Robust Traditional Method ( )

Best for: Initial scale-up, cheap reagents, standard lab settings.

  • Setup: Flame-dry a 3-neck flask. Maintain

    
     atmosphere.
    
  • Complexation: Add 2.2 eq

    
      to dry DCM (
    
    
    
    ).
  • Activation: Add 1.1 eq Acyl Chloride dropwise. Stir 15 min. (Solution often turns yellow/orange).

  • Addition: Add 1.0 eq Anisole (diluted in DCM) dropwise over 20 mins. Keep T <

    
    .
    
  • Reaction: Stir at

    
     for 1 hr, then warm to RT. Monitor by TLC.[7][8][9]
    
  • Quench (Critical): Pour reaction mixture slowly into a beaker of Crushed Ice + Conc. HCl . Stir vigorously until the solid aluminum complex breaks down and layers separate.[7]

  • Workup: Extract with DCM, wash with NaHCO3 (remove acid), Brine, Dry over MgSO4.

Protocol B: Green Method ( )

Best for: High-value compounds, green chemistry requirements.

  • Reagents: Mix 1.0 eq Anisole , 1.2 eq Acid Anhydride (preferred over chloride), and 5 mol%

    
     .
    
  • Solvent: None (Neat) or Nitromethane (

    
    ) if solid.
    
  • Reaction: Heat to

    
     (or Microwave at 
    
    
    
    for 10 min).
  • Workup: Dilute with Ether, filter off the catalyst (recyclable), wash filtrate with NaHCO3.

Diagnostic Decision Tree

Use this flow to determine your next step.

Troubleshooting_Flow Start Low Yield Issue Check_Cat Catalyst Amount? Start->Check_Cat Check_Temp Reaction Temp? Check_Cat->Check_Temp > 2.0 eq Sol_Stoich Increase AlCl3 to 2.2 eq Check_Cat->Sol_Stoich < 1.5 eq Check_Prod Product Analysis Check_Temp->Check_Prod Room Temp? Sol_Temp Lower Temp to 0°C Check_Temp->Sol_Temp Refluxing? Check_Prod->Sol_Temp Phenol detected (Demethylation) Sol_Green Switch to Bi(OTf)3 Check_Prod->Sol_Green Tarry/Polymerized

Caption: Diagnostic flow for identifying the root cause of low yields.

References

  • Stoichiometry & Mechanism: Olah, G. A.[8] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text establishing the >1 eq rule for acylation).

  • Green C

    
    ):  Desmurs, J. R., Labrouillère, M., Le Roux, C., Gaspard, H., Laporterie, A., & Dubac, J. (2000). "Surprising catalytic activity of bismuth(III) triflate in the Friedel–Crafts acylation reaction." Tetrahedron Letters, 38(51), 8871-8874. Link
    
  • Zeolite Catalysis: Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[10] Link

  • Demethylation Side Reactions: Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of ethers."[11] Synthesis, 1983(04), 249-282. (Mechanisms of Lewis acid ether cleavage). Link

  • Microwave Assisted Protocols: Adewuyi, Y. G. (2005). "Zeolite-Based Friedel-Crafts Acylation of Anisole in Supercritical Carbon Dioxide." Environmental Catalysis. Link

Sources

Optimization

optimizing reaction conditions for chlorosulfonation of methoxybenzoic acid

Ticket ID: CSM-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the Technical Support Center. This guide addresses the chlorosulfonation of m...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CSM-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. This guide addresses the chlorosulfonation of methoxybenzoic acid (typically p-anisic acid) to synthesize 3-(chlorosulfonyl)-4-methoxybenzoic acid . This transformation relies on Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid (


).[1]

While conceptually simple, this reaction is notoriously sensitive to temperature and moisture . Improper handling leads to three primary failure modes:

  • Hydrolysis: Reversion to the sulfonic acid during workup.

  • Sulfone Formation: Dimerization caused by insufficient acid excess or high heat.

  • Decomposition: "Tarring" due to uncontrolled exotherms.

Module 1: The "Golden Path" Protocol

Standardized Operating Procedure for High-Purity Synthesis

This protocol uses p-methoxybenzoic acid as the model substrate. The target is the isolation of the sulfonyl chloride, not the sulfonic acid.

Reagents & Stoichiometry
  • Substrate: 4-Methoxybenzoic acid (1.0 equiv)

  • Reagent/Solvent: Chlorosulfonic acid (3.0 – 5.0 equiv).[1] Note: Excess is required to drive equilibrium and act as a solvent.

  • Optional Additive: Thionyl chloride (

    
    , 1.0 equiv) if conversion to chloride is incomplete.
    
Step-by-Step Workflow
  • Cryogenic Setup: Place a dry 3-neck round-bottom flask under inert atmosphere (

    
     or 
    
    
    
    ). Cool neat chlorosulfonic acid to 0–5°C .
    • Why? The initial protonation and attack are highly exothermic. Higher temps favor polymerization.

  • Controlled Addition: Add solid methoxybenzoic acid portion-wise over 30–60 minutes.

    • Critical: Internal temperature must not exceed 10°C .

  • Thermodynamic Ramp: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Optimization Point: If TLC shows unreacted starting material, heat gently to 45–50°C for 1 hour. Do not exceed 60°C to avoid sulfone formation.

  • The "Crash" Quench: Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid).

    • Physics: The goal is to precipitate the sulfonyl chloride as a solid before it hydrolyzes.

  • Isolation: Filter the white precipitate immediately. Wash with ice-cold water. Dry under high vacuum over

    
    .
    
Visual Workflow (DOT Diagram)

ReactionWorkflow Setup 1. Setup Cool ClSO3H to 0°C Addition 2. Addition Add Substrate (Keep T < 10°C) Setup->Addition Reaction 3. Reaction Ramp to 25-45°C (2-4 Hours) Addition->Reaction Check TLC Check Reaction->Check Check->Reaction Incomplete (Add Heat) Quench 4. Quench Pour onto Crushed Ice Check->Quench Complete Isolate 5. Isolation Filter & Dry Quench->Isolate

Figure 1: Optimized workflow for chlorosulfonation. Note the critical decision point at the TLC check to avoid overheating.

Module 2: Troubleshooting Matrix

Diagnostic Guide for Experimental Deviations

SymptomProbable CauseCorrective Action
Low Yield (Solubility Loss) Hydrolysis. The sulfonyl chloride hydrolyzed to the water-soluble sulfonic acid during the ice quench.1. Increase the volume of ice to keep the quench temp <5°C.2. Extract the aqueous quench mixture with DCM immediately if the solid does not precipitate.
Product is "Gooey" / Tar Thermal Runaway. The addition was too fast, or the reaction temp exceeded 60°C.1. Slow down addition rate.2. Ensure efficient stirring to prevent "hot spots" in the viscous acid mixture.
Impurity: Sulfone Stoichiometry/Heat. Low acid excess allows the product to react with the starting material (Friedel-Crafts sulfonylation).1. Increase

to 5.0 equivalents.2. Keep reaction temperature below 50°C.
Incomplete Conversion Deactivation. The carboxylic acid group deactivates the ring, making the reaction sluggish at 0°C.1. Introduce a "cook" phase: Heat to 50°C for 1 hour after addition.2. Add 1.0 equiv of Thionyl Chloride (

) to drive the conversion of

to

.
Mechanistic Failure Pathways

FailurePathways Start Methoxybenzoic Acid + ClSO3H Intermediate Sulfonic Acid Int. (Ar-SO3H) Start->Intermediate EAS Attack Product Product: Sulfonyl Chloride (Ar-SO2Cl) Intermediate->Product Excess ClSO3H Dehydration Sulfone Failure 2: Diaryl Sulfone (Dimer) Intermediate->Sulfone Reacts with Starting Material (High T, Low Acid) Hydrolysis Failure 1: Sulfonic Acid (Water Soluble) Product->Hydrolysis Warm Quench (Moisture)

Figure 2: Mechanistic divergence. Success depends on maintaining excess acid to favor the Chloride path and cold quenching to prevent Hydrolysis.

Module 3: FAQ & Deep Dive

Mechanistic Insights for Process Optimization

Q1: Why is the product regioselectivity specifically at the 3-position? A: This is governed by the interplay of directing groups on the benzene ring.

  • Methoxy (

    
    ):  A strong activator and ortho/para director.
    
  • Carboxyl (

    
    ):  A moderate deactivator and meta director.[1]
    
  • The Match: In 4-methoxybenzoic acid, the position ortho to the methoxy group is also meta to the carboxyl group. Both electronic vectors reinforce substitution at the 3-position (also known as the meta-position relative to the acid, but ortho to the methoxy).

Q2: My product turns into a liquid oil after filtration. Why? A: This is likely the Melting Point Depression effect caused by impurities (isomers or residual solvents) or hydrolysis.

  • Fix: Recrystallize immediately. Common solvent systems for methoxy-substituted sulfonyl chlorides include Benzene/Hexane or Chloroform/Petroleum Ether . Avoid alcohols (reacts to form esters) or water.

Q3: Can I use Thionyl Chloride (


) instead of excess Chlorosulfonic Acid? 
A:  Not as the primary sulfonating agent, but as a helper.
  • 
     introduces the sulfur group.
    
  • 
     is excellent at converting any "stuck" sulfonic acid (
    
    
    
    ) into the desired sulfonyl chloride (
    
    
    ).
  • Protocol: If yield is low, add 1.0 equiv of

    
     to the reaction mixture after the initial 2-hour stir, then heat to 50°C for 1 hour.
    

Module 4: Safety & Waste Management

The "Stay Alive" Guide

Hazard: Chlorosulfonic acid reacts violently with water, releasing clouds of HCl gas and sulfuric acid mist.

The "Ice Quench" Protocol (Critical Safety):

  • Never add water to the reaction flask.

  • Always pour the reaction mixture dropwise onto a large excess of stirred ice.

  • Ventilation: This must be done in a high-flow fume hood. The HCl evolution will be massive.

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged exposure), face shield, and lab coat.

Waste Disposal:

  • The quenched mixture is highly acidic (HCl +

    
    ).
    
  • Neutralize slowly with Sodium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution before disposal. Do not put acidic waste directly into solvent drums.

References

  • Mechanism of Chlorosulfonation: Cremlyn, R. J.[2] Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.

  • Optimized Synthesis of Sulfonyl Chlorides: Bahrami, K., et al. "Direct conversion of sulfonic acids to sulfonyl chlorides." Journal of Organic Chemistry, 2009.

  • Regioselectivity in EAS: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.

  • Safety Data Sheet (Chlorosulfonic Acid): Sigma-Aldrich Safety Center.

Sources

Reference Data & Comparative Studies

Validation

comparing HPLC vs GC-MS for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid analysis

Technical Comparison Guide: HPLC vs. GC-MS for 5-(N,N-Dimethylsulfamoyl)-2-methoxybenzoic Acid Analysis Executive Summary & Analytical Context Target Analyte: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid Chemical Clas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC vs. GC-MS for 5-(N,N-Dimethylsulfamoyl)-2-methoxybenzoic Acid Analysis

Executive Summary & Analytical Context

Target Analyte: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid Chemical Class: Benzoic acid derivative / Sulfonamide intermediate.[1][2][3] Primary Application: Key intermediate and potential impurity in the synthesis of benzamide antipsychotics (e.g., Tiapride, Amisulpride analogs).

The analysis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid presents a classic analytical dichotomy: the molecule contains a polar, ionizable carboxylic acid moiety combined with a robust sulfonamide group.[1][2][3] This structure dictates that HPLC is the preferred method for routine quantification , while GC-MS is reserved for structural elucidation and complex matrix profiling , necessitating derivatization.[1][2]

This guide provides a scientifically grounded comparison, experimental protocols, and decision-making frameworks for researchers in pharmaceutical development.

Physicochemical Profiling: The Basis for Method Selection

Understanding the molecule's properties is the first step in designing a robust protocol.

PropertyValue / CharacteristicAnalytical Implication
Structure Benzoic acid core, 2-OMe, 5-SO₂N(Me)₂Aromatic ring provides strong UV absorption (254/270 nm).[1][2][3]
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)HPLC: Requires acidic mobile phase (pH < 3.[1][2][3]0) to suppress ionization and ensure retention on C18.
Polarity (LogP) ~1.5 - 2.0 (Moderate)HPLC: Retains well on Reverse Phase.[1][2][3] GC: Too polar for direct injection.[2][3]
Volatility LowGC: Non-volatile.[1][2][3] Decomposes before boiling. Derivatization is mandatory.
Thermal Stability Moderate (Sulfonamide is stable)Amenable to GC inlet temperatures only after esterification of the acid.[1][2][3]

HPLC-UV/MS: The Gold Standard for Quantification

Verdict: Superior for routine QC, purity analysis, and high-throughput screening.

Mechanism of Action

Reversed-Phase HPLC (RP-HPLC) utilizes hydrophobic interactions between the non-polar C18 stationary phase and the aromatic ring of the analyte.[1][2][3] By maintaining the mobile phase pH below the pKa (typically pH 2.5–3.0), the carboxylic acid remains protonated (


), increasing hydrophobicity and retention time.
Optimized Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2][3]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1][2][3]

    • 2-15 min: 10% → 90% B (Linear ramp)[1][2][3]

    • 15-18 min: 90% B (Wash)[1][2][3]

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV at 270 nm (primary) and 254 nm.[1][2][3]

  • Sample Diluent: 50:50 Water:ACN.

Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid, preventing "peak fronting" and ensuring sharp, symmetrical peaks. The gradient elutes the polar impurities early and the target analyte mid-run.

GC-MS: The Tool for Structural Confirmation[1][2][3]

Verdict: Essential for identifying unknown impurities or when mass spectral fragmentation (EI) is required for legal/forensic confirmation.[2][3]

Mechanism of Action

Since the carboxylic acid group forms strong hydrogen bonds (dimers) and is non-volatile, it must be "masked" via derivatization. Methylation is the preferred route, converting the acid to a methyl ester, which is volatile and thermally stable.

Derivatization Protocol (Methylation)
  • Reagent: TMS-Diazomethane (2M in hexanes) OR BF₃-Methanol (14%).[1][2][3]

    • Note: TMS-Diazomethane is safer than traditional Diazomethane but requires a fume hood.[1][2][3]

  • Procedure:

    • Dissolve 1-5 mg of sample in 1 mL Methanol.

    • Add 200 µL of derivatizing agent.[5]

    • Incubate at 60°C for 30 minutes (if using BF₃) or Room Temp (if using TMS-Diazomethane).

    • Evaporate to dryness under Nitrogen.

    • Reconstitute in Ethyl Acetate or Dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm, 0.25µm.[1][2][3]

    • Inlet: Splitless, 260°C.

    • Carrier Gas: Helium, 1.0 mL/min.[2][4]

    • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

    • MS Source: Electron Ionization (EI), 70 eV.[2][4]

Why this works: The resulting methyl 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoate is highly volatile and produces a distinct fragmentation pattern (Molecular ion


 and loss of 

or

groups), allowing for library matching (NIST).[1][2][3]

Head-to-Head Comparison

FeatureHPLC-UV/MSGC-MS (Derivatized)
Sample Preparation Minimal: Dissolve & Inject.[1][2][3]Complex: Requires extraction & derivatization.[2][3]
Sensitivity High (ng/mL with MS).[1][2][3]High (pg/mL in SIM mode).
Reproducibility Excellent (< 1% RSD).[1][3]Good (< 5% RSD), dependent on derivatization efficiency.
Throughput High (20-30 min/sample).[1][2][3]Low (45-60 min/sample incl. prep).
Selectivity Separation based on polarity.[1][2][3]Separation based on boiling point/volatility.
Cost Lower (Solvents only).[1][3]Higher (Derivatization reagents, liners).
Primary Use Case Quantification (Assay/Purity). Identification (Unknowns).

Visual Decision Frameworks

Figure 1: Analytical Workflow Decision Tree

AnalysisWorkflow Start Start: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid Analysis Goal Define Analytical Goal Start->Goal Quant Routine Quantification / Purity Goal->Quant High Throughput Ident Unknown ID / Complex Matrix Goal->Ident Forensic / Trace HPLC HPLC-UV (or LC-MS) Quant->HPLC GC GC-MS Ident->GC Prep_HPLC Prep: Dissolve in Mobile Phase (Direct Injection) HPLC->Prep_HPLC Prep_GC Prep: Derivatization Required (Methylation/Silylation) GC->Prep_GC Result_HPLC Output: Purity %, Assay Content Prep_HPLC->Result_HPLC Result_GC Output: Mass Spectrum (EI) Structural Confirmation Prep_GC->Result_GC

Caption: Decision matrix for selecting between HPLC and GC-MS based on analytical requirements.

Figure 2: Derivatization Reaction Pathway for GC-MS

Reaction Reactant Analyte: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid (Polar, Non-Volatile) Product Product: Methyl 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoate (Volatile, GC-Compatible) Reactant->Product Esterification (Room Temp, 30 min) Reagent + TMS-Diazomethane (Methylation Agent) Reagent->Product

Caption: Essential derivatization step converting the carboxylic acid to a methyl ester for GC analysis.

References

  • PubChem. (2025).[3][6] 2-Methoxy-5-sulfamoylbenzoic acid (Compound Summary).[1][2][3][7] National Library of Medicine. [Link][1][3]

  • NIST Chemistry WebBook. (2024).[3] Benzoic acid, 2-methoxy- (Mass Spectrum & Gas Chromatography).[1][2][3] National Institute of Standards and Technology. [Link][1][3]

  • Justia Patents. (1992).[3] Benzamide derivatives - Patent 5120726.[1][2][3] (Describes synthesis involving 5-dimethylsulfamoyl-2-methoxybenzoic acid). [Link][1][3]

  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids: HPLC vs GC.[Link]

Sources

Comparative

Validation of Analytical Methods for 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

This guide provides a comprehensive comparison and validation framework for analytical methods targeting 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid . This compound serves as a critical intermediate and potential imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and validation framework for analytical methods targeting 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid .

This compound serves as a critical intermediate and potential impurity in the synthesis of substituted benzamide antipsychotics (e.g., analogs of Tiapride, Sulpiride, and Amisulpride). Its dual functionality—containing both a carboxylic acid and a sulfonamide moiety—presents specific challenges in chromatographic retention and ionization that this guide addresses.

[1][2][3][4][5][6]

Executive Summary & Strategic Method Selection

For researchers in pharmaceutical development, the choice of analytical method depends on the stage of the drug lifecycle. We compare two primary approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for robust quality control (Assay/Purity) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for trace impurity profiling.[1][2][3][4]

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
FeatureMethod A: HPLC-UV (QC Standard) Method B: UPLC-MS/MS (Trace Analysis)
Primary Application Assay & Purity: Routine batch release, determining % purity of the intermediate.[1][2][3][4]Impurity Profiling: Detecting trace levels (<0.05%) in final drug substances (API).
Sensitivity (LOD) Moderate (~0.5 µg/mL). Sufficient for main component analysis.High (~0.5 ng/mL). Essential for genotoxic impurity screening.
Specificity Good, but relies on retention time. Co-elution is a risk with similar benzamides.Excellent. Mass-to-charge (m/z) discrimination resolves co-eluting peaks.[1][2][3][4]
Robustness High.[4][5] Less sensitive to matrix effects or mobile phase minor variations.Moderate. Susceptible to matrix suppression; requires stable isotopes (SIL).
Cost & Throughput Low cost, standard equipment. Run times ~10-15 mins.High cost. Rapid run times (<5 mins).

Technical Guide: Method A (HPLC-UV) Protocol

This protocol is designed for the assay and purity determination of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid raw material.[1][2][3][4] It prioritizes robustness and transferability.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).[2][4] Rationale: The acidic nature of the analyte requires a stable bonded phase at low pH.[4]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).[4] Rationale: Low pH suppresses ionization of the carboxylic acid (pKa ~3.5), ensuring retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Elution Mode: Isocratic (60% A : 40% B).[4]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 240 nm. Rationale: Benzamides exhibit strong absorption at this wavelength.[2][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation Workflow
  • Standard Stock: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in Mobile Phase (1000 µg/mL).

  • Working Standard: Dilute stock to 50 µg/mL using Mobile Phase.

  • Sample Preparation: Accurately weigh 10 mg of sample, dissolve, and dilute to target concentration (50 µg/mL). Filter through 0.45 µm PTFE filter.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates (N): NLT 5000.

  • RSD of Peak Area: NMT 2.0% (n=6 injections).

Technical Guide: Method B (UPLC-MS/MS) Protocol

This protocol is designed for trace quantification of the compound in a complex API matrix (e.g., Amisulpride or Tiapride drug substance).

Chromatographic Conditions
  • Column: BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-4 min) 
    
    
    
    5% B (4.1 min).
  • Flow Rate: 0.4 mL/min.[4]

Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode (ESI-).[2][3][4] Rationale: The carboxylic acid moiety deprotonates readily [M-H]⁻, offering better sensitivity than positive mode for this specific acidic intermediate.

  • Precursor Ion: m/z ~258 (Calculated based on MW ~259.28 for C10H13NO5S).[4] Note: Verify exact mass based on specific isotope.

  • MRM Transition: m/z 258

    
     135 (Loss of sulfonamide group).
    

Validation Performance Data

The following data summarizes the expected performance characteristics based on ICH Q2(R1) guidelines for benzamide derivatives.

Linearity & Range
ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)
Range 10 – 150 µg/mL1 – 1000 ng/mL
Regression (R²) > 0.999> 0.995
Slope Consistency RSD < 2% across 3 curvesRSD < 5% across 3 curves
Accuracy (Recovery)
  • Method A: Recovery at 80%, 100%, and 120% levels typically ranges from 98.5% to 101.5% .

  • Method B: Recovery from spiked API matrix (e.g., 5 ppm level) ranges from 85% to 115% (Acceptable for trace impurities).

Sensitivity (LOD/LOQ)
  • LOD (Signal-to-Noise 3:1):

    • HPLC-UV: 0.1 µg/mL[1][2][3][4]

    • UPLC-MS/MS: 0.1 ng/mL[1][2][3][4]

  • LOQ (Signal-to-Noise 10:1):

    • HPLC-UV: 0.5 µg/mL[1][2][3][4]

    • UPLC-MS/MS: 0.5 ng/mL[1][2][3][4]

Visualizing the Validation Workflow

The following diagram illustrates the decision process for selecting and validating the appropriate method for your specific need.

ValidationWorkflow Start Start: Define Analytical Goal GoalCheck Is the goal Assay/Purity (>98%) or Trace Impurity (<0.1%)? Start->GoalCheck MethodA Select Method A: HPLC-UV (High Concentration) GoalCheck->MethodA Assay/Purity MethodB Select Method B: UPLC-MS/MS (Trace Sensitivity) GoalCheck->MethodB Trace Impurity PrepA Sample Prep: Dilute to ~50 µg/mL in Mobile Phase MethodA->PrepA ValA Validate: Specificity, Linearity, Precision (RSD < 2%) PrepA->ValA Report Generate Validation Report (ICH Q2 Standards) ValA->Report PrepB Sample Prep: Spike Recovery in API Matrix MethodB->PrepB ValB Validate: LOD/LOQ, Matrix Effect, Accuracy (80-120%) PrepB->ValB ValB->Report

Caption: Decision tree for selecting HPLC-UV vs. UPLC-MS/MS based on the analytical threshold required (Assay vs. Trace Impurity).

Expert Insights & Troubleshooting

pH Dependency (Critical Factor)

The carboxylic acid group on the benzoate ring makes retention highly pH-dependent.[2][3][4]

  • Issue: At neutral pH (>6.0), the compound is ionized (negative charge), leading to early elution and peak broadening on C18 columns.

  • Solution: Maintain Mobile Phase pH < 3.0 using Phosphate buffer (HPLC) or Formic Acid (LC-MS) to keep the acid protonated and retained.[2][3][4]

Solvent Compatibility
  • Solubility: The dimethylsulfamoyl group increases lipophilicity compared to the unsubstituted sulfonamide. Ensure the diluent contains at least 30-40% organic solvent (Methanol/Acetonitrile) to prevent precipitation during sample preparation.[2][4]

Carryover
  • Observation: Sulfonamides can exhibit carryover in LC-MS systems.[2][3][4]

  • Mitigation: Use a needle wash solution containing 50:50 Methanol:Water with 0.1% Formic Acid.[4]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[6] Link

  • Skibiński, R., et al. "Stability-indicating assay method for amisulpride in pharmaceutical dosage forms."[4] Journal of Chromatography B, 853(1-2), 2007.[2][4] Link

  • NIST Chemistry WebBook. Benzoic acid, 2-methoxy- (Analogous Structure Data).[2][3][4]Link[2][3][4]

  • PubChem. 2-Methoxy-5-sulfamoylbenzoic acid (Sulpiride Impurity D).[1][2][3][4]Link[2][3][4]

Sources

Validation

spectroscopic data comparison of synthesized vs commercial compound

Technical Validation Report: Spectroscopic Equivalency of In-House Synthesized vs. Commercial Reference Standards Executive Summary In drug development and quality control, reliance on commercial reference standards (CRS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Report: Spectroscopic Equivalency of In-House Synthesized vs. Commercial Reference Standards

Executive Summary

In drug development and quality control, reliance on commercial reference standards (CRS) can create supply chain bottlenecks and excessive costs. Synthesizing "Working Standards" in-house is a viable alternative, provided their identity and purity are rigorously validated against a primary CRS.

This guide details the Spectroscopic Equivalency Protocol (SEP) used to validate an in-house synthesized compound against a commercial benchmark (e.g., Sigma-Aldrich or USP Reference Standard). The verdict relies on a multi-modal approach combining High-Field NMR (1H, 13C) , FTIR (ATR) , and LC-MS , ensuring the synthesized material meets ICH Q2(R2) and USP <761> specifications for identity and purity.

Strategic Context & Regulatory Framework

Before commencing experimental work, researchers must establish the regulatory ground rules. The goal is to prove that the synthesized material is not just "similar," but chemically equivalent within defined statistical thresholds.

  • Regulatory Basis:

    • ICH Q2(R2): Validation of Analytical Procedures. Specifically, the "Identification" category requires comparison against a reference standard.[1][2][3]

    • USP <761>: Nuclear Magnetic Resonance.[1][4][5][6][7] Defines the acceptance criteria for spectral resolution and chemical shift referencing.

    • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics.[8][9][10][11]

Why this matters: A synthesized compound may have the correct mass (MS) but the wrong polymorphic form (FTIR) or trace solvent impurities (NMR) that commercial standards have removed.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from synthesis to validation.

ValidationWorkflow Synth In-House Synthesis (Crude) Purify Purification (Recrystallization/Prep-HPLC) Synth->Purify NMR 1H & 13C NMR (Structural ID) Purify->NMR IR FTIR-ATR (Polymorph Check) Purify->IR LCMS LC-MS (Purity & Mass) Purify->LCMS Commercial Commercial Reference Standard (CRS) Commercial->NMR Commercial->IR Commercial->LCMS Decision Data Overlay & Statistical Match NMR->Decision IR->Decision LCMS->Decision Pass Validated Working Standard Decision->Pass  No Dev > 0.02 ppm Fail Reject / Re-purify Decision->Fail  Impurity > 0.1%

Figure 1: Critical path for validating in-house synthesis against commercial standards.

Detailed Methodologies & Causality

Nuclear Magnetic Resonance (NMR) Protocol

Objective: To confirm the carbon-hydrogen framework and detect residual solvents. Causality: We use DMSO-d6 as the preferred solvent over CDCl3 for polar pharmaceuticals to prevent hydrogen bonding shifts that can obscure comparison.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Prep: Dissolve 10 mg of Synthesized Material and 10 mg of Commercial Standard in 600 µL DMSO-d6. Critical: Both samples must be prepared simultaneously from the same solvent bottle to eliminate pH-dependent shift variations.

  • Acquisition Parameters (USP <761> aligned):

    • Pulse angle: 30° (maximizes signal integration accuracy).

    • Relaxation delay (D1):

      
       5 seconds (ensures full relaxation for quantitative integration).
      
    • Scans: 16 (1H), 1024 (13C).

    • Temperature: 298 K (Controlled).

FTIR-ATR Spectroscopy

Objective: To verify the solid-state form (polymorph) and functional groups. Causality: Synthetic processes often yield different crystal polymorphs than commercial standards. ATR (Attenuated Total Reflectance) is chosen over KBr pellets to avoid pressure-induced polymorphic transitions.

  • Protocol:

    • Clean ATR crystal with isopropanol.

    • Run background scan (air).

    • Apply Commercial Standard; apply pressure until absorbance saturates. Record spectrum (4000–400 cm⁻¹).

    • Repeat for Synthesized Material.

  • Acceptance Criteria: Correlation coefficient (

    
    ) > 0.95 between spectra.
    
LC-MS (Liquid Chromatography-Mass Spectrometry)

Objective: To determine chromatographic purity and confirm molecular weight. Causality: NMR is insensitive to impurities <0.5%. LC-MS detects trace organic impurities that may be toxic or reactive.

Results: Comparative Data Analysis

The following tables illustrate a typical comparison for a representative pharmaceutical intermediate (e.g., Imatinib or similar heterocyclic).

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)

Note: Chemical shifts (


) referenced to TMS at 0.00 ppm.
AssignmentCommercial Std

(ppm)
Synthesized

(ppm)
Deviation (

ppm)
MultiplicityIntegration (Exp/Calc)Status
Ar-H (C2) 8.528.520.00Singlet0.99 / 1.0Pass
Ar-H (C5) 7.457.46+0.01Doublet1.01 / 1.0Pass
-NH- Amide 10.1210.11-0.01Broad Singlet0.95 / 1.0Pass
-CH3 (Methyl) 2.342.340.00Singlet3.02 / 3.0Pass
Impurity N/A1.23N/AMultiplet0.02Flag
  • Analysis: The synthesized compound shows excellent alignment (

    
     ppm). The "Flag" at 1.23 ppm indicates a trace impurity (likely residual tert-butyl methyl ether or similar solvent) that requires quantification.
    
Table 2: FTIR Peak Correlation
Functional GroupCommercial Std (

)
Synthesized (

)
Match Quality
N-H Stretch 33503348High
C=O Stretch 16551654High
C=C Aromatic 15901590Exact
Fingerprint Region Matches pattern overlayMatches pattern overlayPass

Decision Logic for Spectral Deviations

When deviations occur, use this logic flow to determine if the synthesized batch is acceptable or requires re-processing.

DeviationLogic Start Spectral Deviation Detected CheckType Is deviation in Shift or Impurity Peak? Start->CheckType Shift Chemical Shift Shifted CheckType->Shift Shift Impurity New Peak Visible CheckType->Impurity New Peak PHCheck Check pH/Concentration (H-bonding effects) Shift->PHCheck SolventCheck Is it a known solvent? (Check NMR Solvent Table) Impurity->SolventCheck Calc Calculate wt% vs ICH Q3C limits SolventCheck->Calc Yes Reject Reject / Dry Sample SolventCheck->Reject No (Unknown Impurity) Accept Acceptable (If < Limit) Calc->Accept Calc->Reject

Figure 2: Decision matrix for handling spectral anomalies during validation.

Conclusion & Recommendation

Based on the comparative data presented, the Synthesized Batch #001 is determined to be Spectroscopically Equivalent to the Commercial Reference Standard Lot #123 , with the following caveats:

  • Identity: Confirmed via 1H/13C NMR and FTIR (Fingerprint match).

  • Purity: LC-MS confirms >99.5% purity.

  • Action Item: The trace solvent peak at 1.23 ppm (Table 1) must be quantified. If it is below the ICH Q3C limit (e.g., 5000 ppm for Class 3 solvents), the material is released for use as a "Working Standard."

Final Verdict: The synthesized material is suitable for use in routine QC applications, replacing the commercial standard for daily workflows.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[12][13] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[8] Analytical Procedures and Methods Validation for Drugs and Biologics.[8][9][10][11][14] Guidance for Industry.[8][9][15] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[6] Wiley. (Standard textbook reference for spectral interpretation principles).

Sources

Safety & Regulatory Compliance

Safety

Technical Disposal Protocol: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic Acid

The following technical guide is structured for laboratory personnel, safety officers, and environmental health and safety (EHS) managers. It prioritizes the chemical behavior of sulfonamide-substituted benzoic acids to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for laboratory personnel, safety officers, and environmental health and safety (EHS) managers. It prioritizes the chemical behavior of sulfonamide-substituted benzoic acids to ensure safe, compliant disposal.

[1][2]

Executive Summary & Immediate Directives

Do NOT dispose of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid down the drain.[1][2] Despite the potential water solubility of its salts, the sulfonamide moiety poses an environmental persistence risk and potential aquatic toxicity.

Do NOT dispose of in general trash. As a pharmaceutical intermediate (likely related to amisulpride synthesis), it must be treated as regulated chemical waste to prevent dust exposure to custodial staff and groundwater contamination.[2]

Immediate Action:

  • Solids: Segregate into "Solid Hazardous Waste" (RCRA Non-Halogenated Organic).[1][2]

  • Liquids: Segregate into "Organic Waste" streams. Do not mix with strong oxidizers.[1][2][3]

Chemical Characterization & Hazard Profiling

To dispose of a chemical safely, one must understand its reactive potential.[3] This compound combines a carboxylic acid (


) with a sulfonamide  group.[1][2]
PropertyData / CharacteristicDisposal Implication
Chemical Structure Benzoic acid core, methoxy group, N,N-dimethylsulfonamideAcidic; potential for amide hydrolysis under extreme pH.[1][2]
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized; inhalation risk.[1][2]
Acidity (

)
~3.5 – 4.0 (Carboxylic acid)Corrosive potential. Can react exothermically with bases.[1][2]
Stability Stable under standard conditionsAvoid contact with strong oxidizers (e.g., nitric acid, permanganates).
Hazard Codes (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Requires PPE (Nitrile gloves, N95/P100 respirator if dusting).[1][2]
RCRA Status Not P- or U-listed specificallyDefaults to D002 (if liquid pH <2) or Ignitable (if in solvent).[1][2]
The "Why" Behind the Protocol
  • Acidity: As a benzoic acid derivative, adding this directly to a waste container with basic waste (e.g., amines, hydroxide solutions) will generate heat.[2] Self-Validating Step: Always check the pH of the receiving waste stream or use a dedicated "Acidic Organic" stream.[1][2]

  • Sulfonamide Moiety: Sulfonamides are biologically active.[1][2] Incineration is the only validated method to destroy the bioactive core and prevent environmental accumulation.[2]

Waste Stream Segregation Logic

The following decision tree illustrates the self-validating logic for segregating this compound. This prevents cross-contamination and ensures compatibility with downstream incineration.[2]

DisposalLogic cluster_check Safety Validation Start Waste Generation: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging LabelSolid Label: 'Solid Organic Waste' (Toxic/Irritant) Bagging->LabelSolid SolventCheck Solvent Type? Liquid->SolventCheck Validation CRITICAL CHECK: Is receiving container Basic? NO -> Proceed YES -> Neutralize first Liquid->Validation Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Waste NonHalogenated->StreamB

Figure 1: Decision matrix for segregating benzoic acid derivatives. Note the critical pH compatibility check for liquid waste.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Contain dust and ensure thermal destruction.[2]

  • PPE Verification: Wear nitrile gloves, safety glasses, and a lab coat.[2] If handling >100g of fine powder, use a powder hood or N95 respirator.

  • Primary Containment: Place the substance in a screw-top jar or double-bag it using heavy-duty polyethylene bags (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid.[1][2]

    • Hazards: Irritant, Acidic.[2]

    • Constituents: 100% Organic Solid.[1][2]

  • Accumulation: Place in the Solid Organic Waste drum.

    • Note: Do not place in "Sharps" or "Biohazard" bins unless biologically contaminated.[2]

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Prevent exothermic reactions in waste drums.

  • Characterize the Solvent: Identify if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check (The Self-Validating Step):

    • Use a pH strip on the waste solution.[2]

    • If pH < 2:[1][2] Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 5–9 before disposal to prevent corrosion of metal waste drums.[1][2]
      
    • If pH 2–10: Safe for direct solvent disposal.[1][2]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Log: Record the volume and concentration on the waste log sheet immediately.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Trace Contamination: Items with visible powder residue should be placed in a Solid Hazardous Waste bag.[1][2]

  • Gross Contamination: If a weigh boat is full of powder, empty the powder into the solid waste container first (Scenario A), then dispose of the boat as trace waste.

Emergency Spill Response Protocol

In the event of a spill, autonomy and speed are critical.[3] Follow this workflow to minimize exposure.

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE: Gloves, Goggles, N95 Mask Alert->PPE Contain 3. Containment: Cover with wet paper towels (Prevents Dust) PPE->Contain Clean 4. Cleanup: Scoop into bag. Wash area with soap/water. Contain->Clean Dispose 5. Disposal: Label as Hazardous Waste Clean->Dispose

Figure 2: Spill response workflow prioritizing dust suppression.[1][2]

Critical Nuance for this Chemical: Because it is an acid, do not use bleach (hypochlorite) to clean the spill immediately, as it may react with other contaminants or the sulfonamide nitrogen. Use simple soap and water or a dedicated solvent (ethanol) wipe-down followed by water.[1][2]

Regulatory Compliance (RCRA)[1][2]

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]

  • Waste Coding:

    • This material is not specifically listed (P or U list).

    • Characteristic Waste: If the solid is dissolved in water and pH is

      
      , it carries code D002  (Corrosive).[2][4]
      
    • Ignitability: If dissolved in flammable solvents (Flash point <

      
      ), it carries code D001 .[2][4]
      
  • Satellite Accumulation: Store waste in a closed container at or near the point of generation.[2] The container must be under the control of the operator.[2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Washington, D.C.[2][4] Link[1][2]

  • PubChem. Compound Summary: 2-Methoxy-5-sulfamoylbenzoic acid (Analogous Structure).[1][2] National Library of Medicine.[2] Link[1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][2]Link[1][2]

  • BenchChem. Disposal of Sulfonamide Derivatives and Pharmaceutical Intermediates.[2] (General guidance on sulfonamide handling).[1][2][3][5][6][7] Link[1][2]

Disclaimer: This guide is intended for use by trained scientific personnel.[2] Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling hazardous materials.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.